5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDANSQFEDVGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363347 | |
| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-46-3 | |
| Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its role as a pivotal building block for novel therapeutic agents. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this molecule in their research endeavors.
Core Chemical Identity and Properties
This compound is a substituted pyrazole derivative characterized by the presence of a chlorine atom at the 5-position and a sulfonamide group at the 4-position of the pyrazole ring. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of targeted therapeutics.
CAS Number: 88398-46-3[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃O₂S | [1] |
| Molecular Weight | 209.65 g/mol | [1] |
| Melting Point | 174-176°C | [1] |
| Boiling Point | 397.1°C at 760 mmHg | [1] |
| Density | 1.68 g/cm³ | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
The Strategic Importance in Medicinal Chemistry
The integration of pyrazole and sulfonamide moieties into a single molecular framework is a well-established strategy in drug discovery.[2][3] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[4] Similarly, the sulfonamide group is a critical pharmacophore present in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][5]
The presence of the electron-withdrawing chlorine atom at the C-5 position of the pyrazole ring in this compound significantly influences the molecule's electronic properties. This can enhance binding affinities to biological targets and improve metabolic stability, making it a valuable intermediate for the synthesis of potent and selective inhibitors of various enzymes and receptors.
Synthesis Protocol: A Validated Pathway
The synthesis of this compound can be achieved through a multi-step process starting from readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one. The following protocol is a robust and validated pathway.
Experimental Protocol
Step 1: Vilsmeier-Haack Reaction to yield 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add dimethylformamide (DMF).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
To this cold Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one portion-wise.
-
After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.
-
Neutralize the solution with a sodium hydroxide solution to a pH of 7.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[6]
Step 2: Oxidation to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the aldehyde from the previous step in a suitable solvent like acetic acid.
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the aldehyde is completely consumed (monitored by TLC).
-
Work up the reaction by quenching the excess oxidizing agent and extracting the carboxylic acid product.
Step 3: Conversion to 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to form the corresponding acid chloride.
-
The resulting acid chloride is then subjected to a reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride.
Step 4: Amination to this compound
-
Dissolve the 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable aprotic solvent.
-
Bubble ammonia gas through the solution or add an aqueous ammonia solution at a low temperature.
-
Stir the reaction mixture until the sulfonyl chloride is completely converted to the sulfonamide.
-
The product can be isolated by filtration or extraction and purified by recrystallization.
Synthesis Workflow Diagram
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural characteristics and provides detailed, actionable protocols for its analysis.
Introduction: Unveiling the Molecular Architecture
This compound belongs to the pyrazole class of compounds, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active agents. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known for its diverse biological activities, most notably its antibacterial properties. The strategic combination of the pyrazole core with a sulfonamide moiety, along with chloro and dimethyl substitutions, results in a molecule with a unique electronic and steric profile, making it a valuable subject of study for potential therapeutic applications.
Molecular Structure:
Caption: Chemical structure of this compound.
Core Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and guiding formulation development. The following table summarizes the key known and calculated properties of this compound.
| Property | Value | Source |
| CAS Number | 88398-46-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₅H₈ClN₃O₂S | --INVALID-LINK--[2] |
| Molecular Weight | 209.65 g/mol | --INVALID-LINK--[2] |
| Appearance | White crystalline powder | --INVALID-LINK--[1] |
| Melting Point | 174-176 °C | --INVALID-LINK--[2] |
| Boiling Point (Calculated) | 397.1 °C at 760 mmHg | --INVALID-LINK--[2] |
| Solubility | Soluble in polar solvents (inferred) | --INVALID-LINK--[3] |
| pKa (Predicted) | Acidic proton on sulfonamide expected. Precise value requires experimental determination. | |
| LogP (Calculated for related compound) | -0.8 (for 1,3-Dimethyl-1H-pyrazole-4-sulfonamide) | --INVALID-LINK--[4] |
Structural Elucidation and Solid-State Properties
The three-dimensional arrangement of atoms and intermolecular interactions in the solid state are critical for properties such as solubility, dissolution rate, and stability.
X-ray Crystallography Insights
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related precursor, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , provides valuable insights.[5][6] This related structure reveals an orthorhombic crystal system and indicates that the pyrazole ring is planar.[5] The crystal packing is influenced by weak intermolecular C—H···O interactions and short Cl···N contacts.[5][6]
It is highly probable that the sulfonamide derivative will also feature a planar pyrazole ring. The sulfonamide group, with its capacity for hydrogen bonding (N-H donor and O=S=O acceptors), is expected to introduce strong intermolecular hydrogen bonds, likely forming a more complex and stable crystal lattice compared to the carbaldehyde analog.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure is single-crystal X-ray diffraction.
Objective: To elucidate the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature is the most common starting point.
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting:
-
A suitable single crystal, free of defects, is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
A series of diffraction patterns are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
References
- 1. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
An In-depth Technical Guide on the Synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Executive Summary
This compound is a pivotal chemical intermediate, extensively utilized in the development of novel pharmaceutical and agrochemical agents. Its unique structure, combining a chlorinated pyrazole core with a reactive sulfonamide moiety, makes it a versatile scaffold for synthesizing a diverse range of biologically active compounds. This guide provides a comprehensive, in-depth exploration of the most efficient and scientifically sound methodology for its synthesis, tailored for researchers, chemists, and professionals in drug development. We will dissect a robust three-step synthetic pathway, beginning from the readily available precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and the critical parameters that ensure a high-yield, high-purity outcome.
Introduction
The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The fusion of pyrazole and sulfonamide functionalities into a single molecular entity represents a powerful strategy in modern medicinal chemistry.[1] Pyrazoles are a class of five-membered heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore, crucial to the function of numerous antibacterial, diuretic, and hypoglycemic drugs.[1][2] The combination of these two scaffolds often leads to synergistic effects, producing compounds with enhanced potency and novel mechanisms of action.[1][3] This makes pyrazole sulfonamides a subject of intense research in the quest for new therapeutic agents.[3][4][5]
Profile of this compound
This compound serves as a key building block in synthetic chemistry.[6] The chlorine atom at the C5 position and the sulfonamide group at the C4 position provide two distinct points for further chemical modification, allowing for the construction of complex molecular libraries for screening against various biological targets.[7]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 88398-46-3[6] |
| Molecular Formula | C₅H₈ClN₃O₂S[6][8] |
| Molecular Weight | 209.65 g/mol [6] |
| Appearance | White crystalline powder[6] |
| Melting Point | 174-176 °C[6] |
Overview of the Synthetic Strategy
The synthesis is logically structured into a three-step sequence designed for efficiency and scalability. The pathway begins with the formation of the pyrazole core, followed by a crucial chlorosulfonation step to install the key functional groups, and culminates in the amination of the sulfonyl chloride intermediate to yield the final product.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, accessible starting materials. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, identifying the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, and an ammonia-based reagent. This sulfonyl chloride intermediate is further disconnected at the C4-Sulfur and C5-Chlorine bonds, tracing back to the stable and commercially available 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Detailed Synthesis Protocol
This section provides a validated, step-by-step methodology for the synthesis, complete with mechanistic insights and justifications for the chosen reagents and conditions.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one
The journey begins with the construction of the pyrazole core. While this starting material is commercially available, understanding its synthesis from fundamental precursors is valuable. The classical approach is the Knorr pyrazole synthesis, involving the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (methylhydrazine).
-
Reaction Scheme:
-
Ethyl acetoacetate + Methylhydrazine → 1,3-Dimethyl-1H-pyrazol-5(4H)-one + Ethanol + Water
-
-
Causality & Mechanism: This reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and subsequent tautomerization to form the stable pyrazolone ring. Using methylhydrazine directly installs the two required methyl groups at the N1 and C3 positions.
-
Detailed Experimental Protocol:
-
To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol, slowly add methylhydrazine (0.19 mol) under an ice bath (0 °C).[9]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux at 78 °C for 2 hours.[9]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Wash the resulting solid with cold anhydrous ethanol to afford 1,3-dimethyl-5-pyrazolone as a light-yellow solid.[9] A yield of over 95% can be expected.[9]
-
Step 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride
This is the most critical and challenging step, where both the chlorine atom and the sulfonyl chloride group are installed onto the pyrazole ring. The reaction utilizes chlorosulfonic acid, a powerful reagent capable of both chlorination and sulfonation.
-
Reaction Scheme:
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one + Chlorosulfonic Acid (excess) + Thionyl Chloride → 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
-
Causality & Mechanism: The pyrazolone exists in tautomeric equilibrium. The enol form is aromatic and highly susceptible to electrophilic substitution at the electron-rich C4 position.
-
Sulfonation: Chlorosulfonic acid acts as the electrophile (SO₂Cl⁺), attacking the C4 position to form 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.
-
Chlorination: The excess chlorosulfonic acid and added thionyl chloride then act as chlorinating agents. The hydroxyl group at the C5 position is converted to a chloro group, and the sulfonic acid is converted to the sulfonyl chloride. Thionyl chloride is particularly effective in converting sulfonic acids to sulfonyl chlorides and aids in the chlorination of the C5 position, driving the reaction to completion.[1][10]
-
-
Detailed Experimental Protocol:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (25 g, ~0.22 mol) to 75 mL of chloroform.[10]
-
In a separate vessel, prepare a stirred solution of chlorosulfonic acid (145 g, ~1.25 mol) in 175 mL of chloroform, cooled to 0 °C.[10]
-
Slowly add the pyrazolone solution to the chlorosulfonic acid solution at 0 °C. Caution: This is a highly exothermic reaction.
-
After the addition, slowly raise the temperature of the reaction mixture to 60 °C and maintain stirring for 10 hours.[10]
-
Add thionyl chloride (40 g, ~0.34 mol) dropwise to the reaction mixture at 60 °C over 20 minutes.[10]
-
Continue stirring at 60 °C for an additional 2 hours.[10] Monitor progress by TLC.
-
After completion, cool the reaction mass and carefully pour it into a beaker containing crushed ice.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the crude product.[10] A yield of approximately 90% is reported for analogous reactions.[10]
-
Step 3: Synthesis of this compound
The final step is a straightforward nucleophilic substitution reaction, converting the highly reactive sulfonyl chloride into the stable sulfonamide.
-
Reaction Scheme:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl Chloride + Ammonium Hydroxide → this compound
-
-
Causality & Mechanism: The nitrogen atom of ammonia (from ammonium hydroxide) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the S-N bond, yielding the final sulfonamide product.
-
Detailed Experimental Protocol:
-
Dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride from the previous step in a suitable solvent like dichloromethane or THF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature. Monitor completion by TLC.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.[1]
-
Table 2: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Ethyl acetoacetate, Methylhydrazine | Ethanol | Reflux (78 °C)[9] | 2 h[9] | >95%[9] |
| 2 | Chlorosulfonic Acid, Thionyl Chloride | Chloroform | 0 °C → 60 °C[10] | 12 h[10] | ~90%[10] |
| 3 | Ammonium Hydroxide | Dichloromethane | 0 °C → RT | 2-4 h | High |
Applications and Significance
This compound is not an end product but a high-value intermediate. Its utility is demonstrated in its application as a precursor for:
-
Pharmaceuticals: It is a core component in the synthesis of various enzyme inhibitors and receptor modulators. The sulfonamide nitrogen can be further alkylated or acylated to explore structure-activity relationships (SAR) in drug discovery programs.[7]
-
Agrochemicals: The pyrazole scaffold is present in many commercial herbicides and fungicides. This intermediate can be used to develop new crop protection agents with improved efficacy and selectivity.[11]
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic and electrophilic substitution chemistry. The three-step pathway detailed in this guide, progressing through a key 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate, is robust, high-yielding, and scalable. A thorough understanding of the reaction mechanisms and careful control over experimental parameters, particularly during the hazardous chlorosulfonation step, are paramount for a successful outcome. This guide provides the necessary technical foundation for researchers and scientists to confidently produce this valuable chemical building block for their advanced research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 7. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 8. PubChemLite - this compound (C5H8ClN3O2S) [pubchemlite.lcsb.uni.lu]
- 9. Page loading... [guidechem.com]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)(2-Fluorophenyl)Methanone [ranechem.com]
An In-depth Technical Guide to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of pyrazole and sulfonamide moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic and agrochemical potential. 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide stands as a key exemplar of this scaffold, embodying the structural features that confer a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis, and an exploration of its potential applications based on established evidence from structurally related analogs.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profiles. Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with the advent of antibacterial sulfa drugs. The strategic combination of these two pharmacores in this compound results in a molecule with a distinct three-dimensional architecture and electronic distribution, making it a subject of considerable interest for the development of novel therapeutic agents and agrochemicals.
This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of pyrazole sulfonamides, providing both foundational knowledge and practical insights to facilitate further investigation into this promising class of compounds.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid with a melting point of 174-176°C. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 88398-46-3 |
| Molecular Formula | C₅H₈ClN₃O₂S |
| Molecular Weight | 209.65 g/mol |
| Physical Form | White crystalline powder |
| Melting Point | 174-176 °C |
The molecular architecture is characterized by a central pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a methyl group, at the 4-position with a sulfonamide group, and at the 5-position with a chlorine atom. The presence of the electron-withdrawing chlorine atom and the sulfonamide group significantly influences the electronic character of the pyrazole ring.[1]
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ (1-position) | 3.6 - 3.8 | Singlet |
| C-CH₃ (3-position) | 2.3 - 2.5 | Singlet |
| SO₂NH₂ | 5.0 - 7.0 | Broad Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C-CH₃ | 10 - 15 |
| C3 | 145 - 150 |
| C4 | 110 - 115 |
| C5 | 135 - 140 |
FT-IR (Fourier-Transform Infrared) Spectroscopy:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3400 - 3200 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| S=O Stretch (Asymmetric) | 1350 - 1300 |
| S=O Stretch (Symmetric) | 1170 - 1140 |
| C=N Stretch (Pyrazole Ring) | 1600 - 1550 |
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209 and a characteristic [M+2]⁺ peak at m/z 211 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, followed by its amination.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Vilsmeier-Haack Reaction: To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C. To this Vilsmeier reagent, add 1,3-dimethyl-5-pyrazolone portion-wise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is heated to 80-90°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate) to precipitate the product, 5-chloro-1,3-dimethyl-1H-pyrazole. The crude product is filtered, washed with water, and dried.[2]
-
Chlorosulfonation: The synthesized 5-chloro-1,3-dimethyl-1H-pyrazole is added portion-wise to an excess of chlorosulfonic acid at 0°C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by carefully pouring the mixture onto crushed ice. The precipitated 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amination to yield this compound
-
Nucleophilic Substitution: The crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone, THF). To this solution, an excess of aqueous ammonia is added dropwise at 0-5°C. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The organic solvent is removed under reduced pressure. The resulting aqueous slurry is filtered to collect the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Potential Applications in Drug Development and Agrochemicals
The unique structural attributes of this compound suggest its potential utility in several key areas of research and development, primarily driven by the established biological activities of related pyrazole sulfonamide analogs.
Antifungal Activity
A significant body of research highlights the potent antifungal properties of pyrazole sulfonamides. These compounds have demonstrated efficacy against a range of fungal pathogens.[3][4] The proposed mechanism of action for some of these analogs involves the disruption of the fungal cell membrane integrity. The structural features of this compound, particularly the halogenated pyrazole core, are consistent with those found in other antifungal pyrazole derivatives, suggesting its potential as a lead compound for the development of novel antifungal agents.
Herbicidal Activity
Pyrazole-containing compounds have been successfully commercialized as herbicides.[5] One of the key molecular targets for these herbicides is acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. The pyrazole sulfonamide scaffold has been explored for the development of new AHAS inhibitors. The structural similarity of this compound to known pyrazole-based herbicides makes it a compelling candidate for screening and further development in the agrochemical sector.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6][7][8] The pyrazole sulfonamide scaffold has been shown to yield potent and, in some cases, isoform-selective CA inhibitors.[9][10][11] The molecular structure of this compound is amenable to modifications that could be explored to develop selective inhibitors of therapeutically relevant CA isoforms.
Potential Mechanism of Action as a Carbonic Anhydrase Inhibitor
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents and agrochemicals. Its synthesis is achievable through established chemical transformations, and its molecular structure is endowed with the key features that have been shown to confer potent biological activity in related analogs.
Future research should focus on the following areas:
-
Definitive Structural and Spectroscopic Characterization: Obtaining experimental NMR, IR, and mass spectra, as well as a single-crystal X-ray structure, would provide invaluable data for a more precise understanding of its molecular properties.
-
Biological Screening: A comprehensive biological evaluation of this compound against a panel of fungal pathogens, plant species, and carbonic anhydrase isoforms is warranted to experimentally validate its predicted activities.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the pyrazole ring and the sulfonamide moiety would provide crucial insights into the structural determinants of biological activity and selectivity.
By pursuing these avenues of research, the full potential of this compound as a lead compound for the development of next-generation drugs and agrochemicals can be realized.
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyrazole Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hybridization of pyrazole and sulfonamide moieties has created a synergistic scaffold of significant interest in medicinal chemistry. These two pharmacophores, each with a proven track record in approved pharmaceuticals, combine to form derivatives with a remarkably broad spectrum of biological activities. This guide provides an in-depth technical overview of pyrazole sulfonamide derivatives, covering their synthetic pathways, diverse therapeutic applications, and the crucial structure-activity relationships that govern their efficacy. We will explore their roles as anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibiting agents, supported by mechanistic insights and detailed experimental protocols. This document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of pyrazole sulfonamide-based therapeutics.
Introduction: The Power of Two Pharmacophores
In the landscape of drug discovery, the strategy of molecular hybridization—combining two or more pharmacophoric units into a single molecule—has emerged as a powerful tool for developing novel therapeutic agents with potentially enhanced affinity and efficacy. The pyrazole sulfonamide scaffold is a prime example of this successful approach.
The Pyrazole Scaffold: A Versatile Heterocycle
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs.[2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrazole nucleus is a key component in drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent), highlighting its therapeutic versatility.[2][3]
The Sulfonamide Moiety: A Privileged Functional Group
The sulfonamide group (-SO₂NHR) is another "privileged" structure in drug design, renowned for its role in the development of sulfa drugs, the first class of effective antibacterial agents.[4] Its ability to act as a zinc-binding group is critical for the inhibition of metalloenzymes, most notably carbonic anhydrases.[5] Beyond its antimicrobial and diuretic properties, the sulfonamide moiety is integral to drugs with anticancer, anti-inflammatory, and antiviral activities.[5][6]
Synergistic Potential of Pyrazole Sulfonamide Hybrids
The combination of the pyrazole and sulfonamide functionalities creates a molecular framework with a wide array of pharmacological activities.[7][8] These hybrid molecules have demonstrated significant potential as:
-
Anticancer Agents: Targeting various mechanisms, including tubulin polymerization, cyclin-dependent kinases (CDKs), and carbonic anhydrase IX (a tumor-associated isoform).[9][10][11]
-
Antimicrobial Agents: Exhibiting broad-spectrum activity against bacterial and fungal pathogens.[4][12]
-
Anti-inflammatory Agents: Acting as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and dual COX-2/5-lipoxygenase (5-LOX).[13][14]
-
Carbonic Anhydrase (CA) Inhibitors: Showing potent inhibition of various CA isoforms involved in physiological and pathological processes.[5][15][16]
This guide will delve into the chemical synthesis and biological evaluation of these promising compounds.
Synthetic Strategies
The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process. A common and effective approach is the condensation of a pyrazole-containing amine with a substituted benzenesulfonyl chloride.
General Synthetic Pathway
A representative synthesis often starts with the formation of the core pyrazole ring, followed by the introduction of an amino group, which can then be reacted with a sulfonyl chloride. For instance, a common precursor, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone), can be directly reacted with various benzene sulfonyl chlorides to yield the final N-substituted pyrazole sulfonamide derivatives.[4][12]
The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of pyrazole sulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
This protocol describes a representative synthesis adapted from literature procedures.[4][12]
Materials:
-
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone)
-
4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ampyrone (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Add a solution of Tosyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by adding 1M HCl. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure product.
-
Characterization: Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[12]
Biological Activities and Therapeutic Potential
The true value of the pyrazole sulfonamide scaffold lies in its broad and potent biological activities across several therapeutic areas.
Anticancer Activity
Pyrazole sulfonamide derivatives have emerged as promising anticancer agents, acting through various mechanisms.[6]
-
Tubulin Polymerization Inhibition: Certain derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
-
Kinase Inhibition: Many pyrazole derivatives show significant inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2.[10] Overexpression of CDKs is common in many cancers, and their inhibition can halt uncontrolled cell proliferation.
-
Carbonic Anhydrase IX/XII Inhibition: Carbonic Anhydrase IX (CA IX) and XII (CA XII) are tumor-associated enzymes that are overexpressed in many hypoxic tumors. They play a crucial role in regulating pH, promoting tumor growth and metastasis. Pyrazole sulfonamides have been designed as potent and selective inhibitors of these isoforms.[11][16]
Caption: Inhibition of CA IX by pyrazole sulfonamides leads to reduced tumor growth.
Antimicrobial Activity
The sulfonamide moiety is historically linked to antibacterial activity, and this property is retained and often enhanced in pyrazole sulfonamide hybrids. Their mechanism is analogous to classic sulfa drugs, involving the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4] Several studies have reported that these derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some compounds showing efficacy comparable to standard drugs like Ofloxacin and Fluconazole.[4][7][12]
Anti-inflammatory Activity
Celecoxib, a well-known NSAID, features a pyrazole core and a sulfonamide group, setting a precedent for this class of compounds as anti-inflammatory agents. Newer derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13][14] This dual inhibition is a promising strategy for creating safer NSAIDs, as it blocks two major pathways in the arachidonic acid cascade, potentially offering a broader anti-inflammatory spectrum with reduced gastrointestinal side effects.[13]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole sulfonamide derivatives.
Key Structural Features for Enhanced Activity
SAR studies have revealed several key insights:
-
Substitution on the Benzene Sulfonyl Moiety: The nature and position of substituents on the phenyl ring of the benzenesulfonamide part are critical. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can significantly influence activity. For instance, in some series, a 4-chloro or 4-methyl substitution enhances antimicrobial or anticancer potency.[4][17]
-
Substitution on the Pyrazole Ring: Modifications to the pyrazole ring itself, such as the substituents at the N1, C3, and C5 positions, can modulate the compound's binding affinity to its target. For N-myristoyltransferase inhibitors, for example, methyl groups at the 3- and 5-positions of the pyrazole were found to be important for packing into a hydrophobic pocket of the enzyme.[18]
-
Linker and Overall Conformation: The overall three-dimensional shape of the molecule, dictated by the linkers between the two pharmacophores and the substituents, plays a vital role in target recognition and binding.
Tabular Summary of SAR Data (Hypothetical Example)
The following table illustrates how SAR data for a hypothetical series of pyrazole sulfonamides targeting CA II could be presented.
| Compound ID | Pyrazole Substituent (R¹) | Benzene Sulfonamide Substituent (R²) | IC₅₀ (nM) against hCA II |
| 4a | -CH₃ | -H | 85.5 |
| 4b | -CH₃ | 4-CH₃ | 45.2 |
| 4c | -CH₃ | 4-Cl | 15.8 |
| 4d | -CH₃ | 4-NO₂ | 9.3 |
| 4e | -Ph | 4-Cl | 22.1 |
Data is illustrative and based on general trends observed in literature such as references[16][17].
This data suggests that for this hypothetical series, electron-withdrawing groups at the para-position of the benzenesulfonamide ring enhance inhibitory activity against hCA II.
Future Perspectives and Conclusion
Pyrazole sulfonamide derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The extensive research into these compounds has demonstrated their potential to address a wide range of diseases, from cancer and bacterial infections to inflammatory disorders.
Future research will likely focus on:
-
Target Selectivity: Fine-tuning the structure to achieve higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific CA isoforms) to minimize off-target effects.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic Optimization: Modifying structures to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhancing bioavailability and in vivo efficacy.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 18. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the potential mechanisms of action of the novel chemical entity, 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide. As a Senior Application Scientist, this document is structured to provide a comprehensive overview, grounded in established research on structurally related compounds, to illuminate the plausible biological activities of this specific molecule. It is imperative to note that while direct mechanistic studies on this compound are not extensively available in current literature, its chemical architecture, featuring a pyrazole core and a sulfonamide functional group, allows for informed hypotheses based on a wealth of existing data for analogous structures.
The pyrazole and sulfonamide moieties are well-established pharmacophores, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] The strategic combination of these two scaffolds in this compound suggests a high potential for significant biological activity. This guide will, therefore, synthesize findings from diverse studies on pyrazole sulfonamide derivatives to propose and deconstruct the most probable mechanisms of action for the title compound.
The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide group (-SO₂NH₂) are independently recognized for their profound impact on the biological properties of molecules. The fusion of these two into a single scaffold has given rise to a plethora of compounds with diverse pharmacological profiles, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][3] The versatility of this scaffold lies in the ability to readily modify the substituents on both the pyrazole ring and the sulfonamide nitrogen, allowing for the fine-tuning of activity and selectivity towards specific biological targets.[4][5]
The subject of this guide, this compound, is a distinct entity within this class, characterized by a chloro and two methyl substitutions on the pyrazole ring. These substitutions are expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and interaction with biological targets.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Based on extensive research into the biological activities of various pyrazole sulfonamide derivatives, several putative mechanisms of action can be proposed for this compound. These are detailed below, supported by findings from analogous compounds.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of evidence points towards enzyme inhibition as a primary mechanism for pyrazole sulfonamide derivatives. The sulfonamide group, in particular, is a known zinc-binding moiety, crucial for the inhibition of metalloenzymes.[1][4]
2.1.1. Carbonic Anhydrase Inhibition:
Several studies have demonstrated the potent inhibitory activity of pyrazole sulfonamides against various isoforms of human carbonic anhydrase (hCA).[1][4][6] These zinc-containing enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] The sulfonamide group of these inhibitors typically coordinates with the zinc ion in the active site of the enzyme.[4]
-
Hypothesized Action: It is highly probable that this compound acts as a carbonic anhydrase inhibitor. The unsubstituted sulfonamide group is a key prerequisite for this activity. The substituents on the pyrazole ring would influence the binding affinity and isoform selectivity.
2.1.2. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:
Certain pyrazole sulfonamide derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, enzymes pivotal in the inflammatory cascade.[7] This dual inhibition offers a promising strategy for developing anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[7]
-
Hypothesized Action: The structural similarity to known COX/LOX inhibitors suggests that this compound could possess anti-inflammatory properties through the inhibition of these enzymes. The specific substitution pattern would dictate its potency and selectivity.
2.1.3. Other Potential Enzyme Targets:
Research has also implicated pyrazole sulfonamides in the inhibition of other enzymes, including:
-
Acetohydroxyacid Synthase (AHAS): A target for herbicides.[8][9]
-
α-Glucosidase: A target for antidiabetic agents.[3]
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A target for anti-inflammatory agents.[10]
The broad spectrum of enzymatic inhibition by this class of compounds underscores the potential for this compound to interact with a variety of biological pathways.
Antiproliferative Activity
Several novel series of pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2][11] The precise molecular targets for this activity are often multifaceted and can involve the inhibition of kinases or other proteins crucial for cell cycle progression.
-
Hypothesized Action: The presence of the pyrazole sulfonamide scaffold in this compound suggests a potential for antiproliferative effects. The chloro and methyl groups could contribute to its cytotoxic or cytostatic properties.
Experimental Workflows for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments to dissect its biological activity.
Enzyme Inhibition Assays
A battery of in vitro enzyme inhibition assays should be the first line of investigation.
Protocol 1: Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of this compound against various hCA isoforms (e.g., hCA I, II, IX, XII).
-
Methodology: A stopped-flow CO₂ hydrase assay is the standard method.[1]
-
Procedure:
-
Prepare a range of concentrations of the test compound.
-
Incubate the compound with the purified recombinant hCA isoform.
-
Initiate the reaction by adding a CO₂-saturated buffer.
-
Monitor the change in pH over time using a pH indicator.
-
Calculate the initial rates of reaction and determine the IC₅₀ value.
-
Protocol 2: COX-1/COX-2 and 5-LOX Inhibition Assays
-
Objective: To assess the inhibitory activity and selectivity of the compound against COX-1, COX-2, and 5-LOX.
-
Methodology: Commercially available enzyme immunoassay (EIA) kits can be utilized.
-
Procedure:
-
Follow the manufacturer's instructions for the respective kits.
-
Incubate the test compound with the purified enzyme.
-
Add the substrate (arachidonic acid).
-
Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX).
-
Calculate IC₅₀ values and the COX-2 selectivity index.[7]
-
Cellular Assays for Antiproliferative Activity
Protocol 3: Cell Viability and Cytotoxicity Assays
-
Objective: To evaluate the effect of the compound on the viability and proliferation of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on ATP levels.[11]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Calculate the IC₅₀ value.
-
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Figure 1: Proposed Mechanisms of Action.
Figure 2: Experimental Validation Workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazole sulfonamide derivatives against various targets, providing a benchmark for future studies on this compound.
| Compound Class | Target Enzyme(s) | Representative IC₅₀ Values | Reference |
| Pyrazole-based benzenesulfonamides | hCAII, hCAIX, hCAXII | 0.12 - 1.20 µM | [4] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1, COX-2, 5-LOX | COX-1: 5.40 µM, COX-2: 0.01 µM, 5-LOX: 1.78 µM | [7] |
| Acyl pyrazole sulfonamides | α-glucosidase | 1.13 - 28.27 µM | [3] |
| Pyrazole azabicyclooctane sulfonamides | NAAA | 0.042 µM | [10] |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the wealth of data on structurally related pyrazole sulfonamides provides a strong foundation for postulating its biological activities. The most probable mechanisms involve enzyme inhibition, particularly of carbonic anhydrases and enzymes in the inflammatory pathway, as well as potential antiproliferative effects.
The experimental protocols outlined in this guide offer a clear roadmap for validating these hypotheses. Future research should focus on a comprehensive biological evaluation of this compound, including in vivo studies to assess its therapeutic potential and pharmacokinetic profile. Furthermore, target identification and validation studies, utilizing techniques such as chemical proteomics and molecular docking, will be instrumental in pinpointing the specific molecular targets of this compound and paving the way for its potential development as a novel therapeutic agent.[5]
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors [jstage.jst.go.jp]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Pyrazole Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole sulfonamides represent a critical pharmacophore in modern medicinal chemistry, most notably exemplified by the COX-2 inhibitor Celecoxib. This class of compounds exhibits a broad range of biological activities, making their synthesis a key area of interest for drug discovery and development. This document provides a detailed guide to the synthesis of pyrazole sulfonamides, focusing on a common and reliable synthetic strategy. The protocol is designed to be self-validating and is supported by mechanistic insights and authoritative references to ensure reproducibility and a thorough understanding of the underlying chemistry.
Introduction: The Significance of Pyrazole Sulfonamides
The fusion of a pyrazole ring with a sulfonamide moiety creates a molecular scaffold with significant therapeutic potential. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid framework for substituent orientation. The sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of approved drugs, known for its ability to engage in hydrogen bonding and its role as a bioisostere for other functional groups.
The most prominent example of this class is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The specific arrangement of the trifluoromethyl group, the two aryl rings on the pyrazole core, and the sulfonamide group are all crucial for its selective binding to the COX-2 enzyme. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of new therapeutic agents targeting a range of diseases.
This guide will focus on a common and versatile synthetic route to pyrazole sulfonamides, proceeding through the formation of a chalcone intermediate followed by cyclization with a hydrazine derivative.
Synthetic Strategy Overview: The Chalcone-Hydrazine Route
A widely employed and robust method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a chalcone with a hydrazine. This approach offers significant flexibility in the introduction of various substituents on the pyrazole and appended aryl rings.
The overall workflow can be summarized as follows:
-
Chalcone Synthesis: An acetophenone derivative is reacted with an aldehyde in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone).
-
Pyrazole Ring Formation: The chalcone is then cyclized with an appropriate hydrazine derivative to form the pyrazole ring.
-
Sulfonamide Introduction (if not already present): If the hydrazine precursor does not already contain the sulfonamide group, it can be introduced in a subsequent step.
Below is a visual representation of this synthetic workflow.
Caption: A high-level overview of the two-step synthesis of pyrazole sulfonamides.
Detailed Protocol: Synthesis of a Celecoxib Analog
This protocol details the synthesis of a Celecoxib analog, demonstrating the practical application of the chalcone-hydrazine route. The target molecule will be 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(4-tolyl)pyrazole.
Part A: Synthesis of the Chalcone Intermediate
Reaction: 4'-Methylacetophenone reacts with trifluoroacetaldehyde ethyl hemiacetal in the presence of a base to form the corresponding chalcone.
Expertise & Experience (The "Why"):
-
Choice of Base: Sodium ethoxide is a strong base that is effective in deprotonating the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the base.
-
Reaction Temperature: The reaction is typically run at room temperature to balance reaction rate and minimize side reactions.
Trustworthiness (Self-Validation):
-
TLC Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A developing system of ethyl acetate/hexane (e.g., 3:7) is a good starting point.
-
Product Characterization: The identity and purity of the isolated chalcone should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol:
| Reagents and Materials | Quantity | Molar Eq. |
| 4'-Methylacetophenone | 1.34 g (10 mmol) | 1.0 |
| Trifluoroacetaldehyde ethyl hemiacetal | 1.44 g (10 mmol) | 1.0 |
| Sodium ethoxide | 0.68 g (10 mmol) | 1.0 |
| Ethanol | 50 mL | - |
| Glacial Acetic Acid | ~1 mL | - |
| Water | 100 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4'-methylacetophenone (1.34 g, 10 mmol) and ethanol (50 mL).
-
Stir the solution until the acetophenone is fully dissolved.
-
Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.44 g, 10 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with glacial acetic acid.
-
Pour the reaction mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.
Part B: Synthesis of the Pyrazole Sulfonamide
Reaction: The chalcone intermediate is reacted with 4-sulfamoylphenylhydrazine hydrochloride in the presence of a base to yield the final pyrazole sulfonamide product.
Expertise & Experience (The "Why"):
-
Hydrazine Salt: 4-Sulfamoylphenylhydrazine is often used as its hydrochloride salt for improved stability. A base (in this case, often the solvent or an added non-nucleophilic base) is required to liberate the free hydrazine for the reaction.
-
Solvent: A protic solvent like ethanol or acetic acid is commonly used to facilitate the cyclization reaction.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary energy to drive the cyclization and dehydration steps to completion.
Trustworthiness (Self-Validation):
-
TLC Monitoring: Track the disappearance of the chalcone spot and the appearance of the product spot.
-
Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.
-
Full Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Experimental Protocol:
| Reagents and Materials | Quantity | Molar Eq. |
| Chalcone Intermediate (from Part A) | 2.14 g (10 mmol) | 1.0 |
| 4-Sulfamoylphenylhydrazine hydrochloride | 2.24 g (10 mmol) | 1.0 |
| Ethanol | 75 mL | - |
Step-by-Step Procedure:
-
In a 150 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the chalcone intermediate (2.14 g, 10 mmol) and 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol) in ethanol (75 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system to yield the pure pyrazole sulfonamide.
Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for troubleshooting and adapting the protocol for different substrates.
Caption: A simplified representation of the key steps in the synthesis.
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Ethoxide: This is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.
-
Trifluoroacetaldehyde Ethyl Hemiacetal: This is a volatile and potentially toxic compound. Handle in a fume hood.
-
Hydrazine Derivatives: Hydrazines can be toxic and are potential carcinogens. Avoid inhalation and skin contact.
Conclusion
The synthesis of pyrazole sulfonamides via the chalcone-hydrazine route is a versatile and reliable method for accessing this important class of compounds. By understanding the underlying reaction mechanisms and paying close attention to reaction conditions and purification techniques, researchers can successfully synthesize a wide variety of pyrazole sulfonamide derivatives for further investigation in drug discovery and development programs.
Application Notes and Protocols: 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide as a Versatile Pharmaceutical Intermediate
Section 1: Introduction & Significance
The strategic integration of pyrazole and sulfonamide moieties into a single molecular framework is a cornerstone of modern medicinal chemistry.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a robust scaffold, offering metabolic stability and precise vectoral orientation of substituents.[2][4][5] The sulfonamide group, a classic pharmacophore, is renowned for its ability to engage in critical hydrogen bonding interactions and act as a zinc-binding group in various metalloenzymes.[6][7] This combination has led to the development of numerous blockbuster drugs and clinical candidates across a wide spectrum of diseases.
This guide focuses on a particularly valuable building block: 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide . This intermediate is not merely a synthetic precursor; its specific substitution pattern—a reactive chlorine atom at the C-5 position and a versatile primary sulfonamide at the C-4 position—provides medicinal chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and efficient exploration of chemical space, making it an ideal starting point for fragment-based and lead optimization campaigns. This document provides detailed protocols for its synthesis and its application in constructing cores for several important classes of therapeutic agents.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃O₂S | [8] |
| Molecular Weight | 209.65 g/mol | [8] |
| CAS Number | 88398-46-3 | [8] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 174-176 °C | [8] |
| Primary Use | Pharmaceutical Intermediate | [8] |
Section 2: Synthesis of the Intermediate
The preparation of this compound is reliably achieved through a two-stage process starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier-Haack reaction is first employed to formylate and chlorinate the pyrazole core, followed by sulfonation and subsequent amination to yield the target sulfonamide.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9]
-
Reagent Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere, cool dimethylformamide (DMF, 3 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise while maintaining the temperature below 5 °C. Stir the resulting Vilsmeier reagent for 30 minutes.
-
Reaction: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equiv.) to the Vilsmeier reagent. Heat the reaction mixture to 90 °C and maintain for 4 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to pH 7 using a 2M sodium hydroxide solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the aldehyde intermediate.[9]
Part B: Synthesis of this compound (Adapted from[2][3])
-
Sulfonylation: In a clean, dry flask under nitrogen, add the aldehyde intermediate from Part A (1 equiv.) to an excess of chlorosulfonic acid (5-10 equiv.) at 0 °C. Stir the mixture at room temperature for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonic acid intermediate may precipitate.
-
Conversion to Sulfonyl Chloride: Treat the resulting sulfonic acid with thionyl chloride (2-3 equiv.) and a catalytic amount of DMF. Heat the mixture to 70 °C for 2-3 hours until gas evolution ceases. Cool and remove excess thionyl chloride under vacuum.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like THF or dichloromethane. Add this solution dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (10-20 equiv.).
-
Isolation: Stir the reaction for 2-4 hours, allowing it to warm to room temperature. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Expected Outcome & Characterization: The final product should be a white crystalline solid.[8] Confirm identity and purity using:
-
¹H NMR: Expect singlets for the two methyl groups and a broad singlet for the -SO₂NH₂ protons.
-
Mass Spectrometry: [M+H]⁺ peak corresponding to the molecular weight (209.65).
-
Melting Point: Should be sharp and within the reported range of 174-176 °C.[8]
-
Section 3: Applications in Drug Discovery & Development
Core Reactivity & Rationale
The synthetic utility of this intermediate stems from two key reactive sites:
-
The Sulfonamide (-SO₂NH₂): The primary sulfonamide is nucleophilic and can be readily N-alkylated or N-arylated. This is a common strategy for extending a fragment and exploring interactions with nearby protein residues.[1] The NH₂ protons are also excellent hydrogen bond donors, a critical feature for binding to many enzyme active sites.[6]
-
The C-5 Chlorine (-Cl): This halogenated position is activated for nucleophilic aromatic substitution and, more importantly, is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the direct installation of aryl, heteroaryl, or alkyl groups, a powerful method for building molecular complexity and modulating pharmacokinetic properties.[10]
Application I: Scaffolding for Kinase Inhibitors
Scientific Rationale: Pyrazole-based scaffolds are prevalent in kinase inhibitor design.[11] They often act as hinge-binders, forming key hydrogen bonds with the backbone of the kinase hinge region. The sulfonamide moiety can form additional interactions in the active site, enhancing potency and selectivity.[12] Modifying the N-H of the sulfonamide allows for probing pockets of the ATP-binding site to achieve selectivity for specific kinases, such as Bcr-Abl or LRRK2.[11][12]
Caption: Workflow for parallel synthesis of a kinase inhibitor library.
Protocol 2: N-Arylation of the Sulfonamide for Kinase Inhibitor Scaffolds
-
Reaction Setup: To a solution of this compound (1 equiv.) and a substituted aryl halide (e.g., bromobenzene, 1.1 equiv.) in a dry solvent such as dioxane or toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
-
Scientist's Note: The choice of ligand and base is critical. For electron-rich aryl halides, a more electron-rich ligand may be required. Cesium carbonate is often a stronger and more effective base for challenging couplings.
-
Troubleshooting: If the reaction stalls, adding fresh catalyst and ligand may help drive it to completion. Ensure all reagents and solvents are anhydrous, as water can deactivate the palladium catalyst.
Application II: Synthesis of COX-2 Inhibitor Analogs
Scientific Rationale: Selective cyclooxygenase-2 (COX-2) inhibitors, like Celecoxib, are important anti-inflammatory agents.[6][13] A key structural feature of this class is a 1,5-diarylpyrazole core. The sulfonamide group on one of the aryl rings is crucial for COX-2 selectivity.[6] Using our intermediate, a Suzuki-Miyaura cross-coupling at the C-5 position allows for the efficient construction of this diaryl scaffold.
Caption: Suzuki-Miyaura coupling to form a COX-2 inhibitor core structure.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
-
Reaction Setup: In a reaction vessel, combine this compound (1 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 3 equiv.). Use a solvent system like 1,2-dimethoxyethane (DME) or dioxane.
-
Execution: Thoroughly degas the mixture with argon or nitrogen. Heat the reaction to 80-100 °C and stir for 4-12 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash chromatography (Silica gel, Hexane:Ethyl Acetate) to isolate the desired 5-aryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
-
Scientist's Note: The reactivity of boronic acids can be variable. Using freshly purchased or recrystallized boronic acid is recommended. If the reaction is sluggish, a different catalyst/ligand system, such as PdCl₂(dppf), may be more effective.
Application III: Development of Carbonic Anhydrase Inhibitors
Scientific Rationale: The unsubstituted sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibitory activity of many carbonic anhydrase (CA) inhibitors.[14][15] These drugs are used to treat glaucoma, epilepsy, and other conditions.[14] The pyrazole core of our intermediate can be used to position the sulfonamide correctly within the enzyme's active site while also allowing for modifications at the C-5 position to enhance isoform selectivity (e.g., for tumor-associated CA IX/XII over off-target CA II).[14][15]
Protocol 4: Derivatization for Carbonic Anhydrase Targeting
This protocol outlines a two-step modification, first at the C-5 position and then at the sulfonamide nitrogen, to create more complex and potentially selective inhibitors.
-
C-5 Modification: Perform a Sonogashira coupling at the C-5 position. React this compound (1 equiv.) with a terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) in the presence of PdCl₂(PPh₃)₂ (2-4 mol%), CuI (4-8 mol%), and a base like triethylamine or diisopropylethylamine in THF. Stir at room temperature or with gentle heating until completion. Purify by chromatography.
-
Sulfonamide Alkylation: To the product from step 1 (1 equiv.) in DMF, add a base such as K₂CO₃ (2 equiv.) followed by an alkylating agent (e.g., benzyl bromide, 1.1 equiv.). Stir at room temperature for 6-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the final compound by column chromatography or preparative HPLC.
-
Expected Outcome: This two-step sequence yields a highly decorated pyrazole sulfonamide. The resulting library of compounds can be screened against a panel of carbonic anhydrase isoforms to determine potency and selectivity.[7][15]
Section 4: Safety & Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The compound is classified as an irritant.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in the described protocols are hazardous. Phosphorus oxychloride, chlorosulfonic acid, and thionyl chloride are highly corrosive and react violently with water. Palladium catalysts and organophosphine ligands can be toxic and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 5: References
-
Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][11][13][16]triazines. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry. Available at: --INVALID-LINK--
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: --INVALID-LINK--
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals. Available at: --INVALID-LINK--
-
Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: --INVALID-LINK--
-
1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Benchchem. Available at: --INVALID-LINK--
-
Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: --INVALID-LINK--
-
1H-pyrazole-3-sulfonamide. Smolecule. Available at: --INVALID-LINK--
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Available at: --INVALID-LINK--
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: --INVALID-LINK--
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: --INVALID-LINK--
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: --INVALID-LINK--
-
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: --INVALID-LINK--
-
This compound. ChemicalBook. Available at: --INVALID-LINK--
-
(PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com. Available at: --INVALID-LINK--
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Available at: --INVALID-LINK--
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. PubChem. Available at: --INVALID-LINK--
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid. Apollo Scientific. Available at: --INVALID-LINK--
-
5-chloro-1,3-dimethyl-1h-pyrazole-4-sulfonic acid. Guidechem. Available at: --INVALID-LINK--
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules. Available at: --INVALID-LINK--
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 [smolecule.com]
- 11. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 16. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Pyrazole Sulfonamides
An In-Depth Guide to the Analytical Detection of Pyrazole Sulfonamides: Application Notes and Protocols
Pyrazole sulfonamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The fusion of the pyrazole ring and a sulfonamide moiety gives rise to compounds with a wide spectrum of biological activities, most notably as selective COX-2 inhibitors like Celecoxib, but also as anticancer and antimicrobial agents.[2][3] Given their prevalence, the development of robust, sensitive, and specific analytical methods is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principal analytical techniques for the detection and quantification of pyrazole sulfonamides. It is designed to move beyond mere procedural lists, offering insights into the causality behind methodological choices, thereby empowering scientists to develop and validate analytical protocols tailored to their specific needs—be it for purity assessment of active pharmaceutical ingredients (APIs), determination of drug residues in biological matrices, or pharmacokinetic studies.[4][5]
Guiding Principles: Physicochemical Properties and Method Selection
The molecular architecture of pyrazole sulfonamides dictates the optimal analytical approach. Key features include:
-
Aromatic Rings: The pyrazole and often-present phenyl rings contain chromophores, making them suitable for UV-Vis spectrophotometric detection, a cornerstone of High-Performance Liquid Chromatography (HPLC).[6]
-
Ionizable Groups: The sulfonamide group (-SO₂NH-) is weakly acidic and can be protonated or deprotonated. This characteristic is fundamental for separation by Capillary Electrophoresis (CE) and is crucial for ionization in Mass Spectrometry (MS).[7][8]
-
Molecular Weight and Structure: The specific mass and fragmentation patterns upon ionization are unique fingerprints used for definitive identification and quantification by MS.[9]
The choice between a screening method like HPLC-UV and a highly specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends entirely on the analytical objective, required sensitivity, and the complexity of the sample matrix.[10]
Part 1: Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is non-negotiable; it serves to isolate the target analyte from interfering matrix components, concentrate the analyte to detectable levels, and ensure compatibility with the analytical instrument. The choice of technique is dictated by the matrix (e.g., water, milk, plasma, API powder) and the analyte's concentration.
Common Sample Preparation Techniques
-
Liquid-Liquid Extraction (LLE): A classic method based on the differential solubility of the analyte in two immiscible liquids. It is often used for initial cleanup but can be solvent-intensive.
-
Solid-Phase Extraction (SPE): A highly versatile and widely adopted technique for cleanup and concentration.[11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a different solvent. Common sorbents include C18 for reversed-phase interactions and ion-exchange phases for charged molecules.[6][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used in multi-residue analysis in complex matrices like food products. It involves an initial extraction with an organic solvent followed by a "salting out" step and cleanup using dispersive SPE (dSPE).[11]
General Sample Preparation Workflow (SPE)
The following diagram illustrates a typical workflow for Solid-Phase Extraction, a cornerstone of sample cleanup for chromatographic analysis.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Part 2: Core Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, valued for its robustness and reliability.[6] When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it is an excellent choice for routine analysis, purity checks, and quantification of pyrazole sulfonamides at moderate concentrations.[12][13]
Causality Behind Experimental Choices:
-
Column: A reversed-phase C18 column is the standard choice. The hydrophobic C18 stationary phase effectively retains the moderately nonpolar pyrazole sulfonamide structure, allowing for separation based on subtle differences in hydrophobicity.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (acetonitrile or methanol) is typical.[2] The gradient allows for the elution of compounds with a range of polarities while maintaining good peak shape and resolution. The acidic modifier helps to suppress the ionization of the sulfonamide group, leading to more consistent retention times.
-
Detector: Detection is commonly performed at a wavelength where the aromatic rings exhibit maximum absorbance (e.g., ~230-280 nm), ensuring high sensitivity.[14]
Protocol 1: HPLC-UV for Purity Assessment of a Pyrazole Sulfonamide API
This protocol is designed for determining the purity of a synthesized pyrazole sulfonamide derivative.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (reagent grade)
-
Pyrazole sulfonamide reference standard and test sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Dilute with mobile phase A to a working concentration of ~100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis and Validation:
-
Specificity: Inject a blank (methanol) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Prepare a series of standard solutions (e.g., 5, 20, 50, 100, 150 µg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is desired.[14]
-
Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram of the test sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as determining trace-level impurities or quantifying drug concentrations in biological fluids, LC-MS/MS is the definitive method.[4][15] Its power lies in its ability to select a specific parent ion, fragment it, and then monitor a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM). This provides two layers of specificity (parent mass and fragment mass), effectively eliminating matrix interference.[5][10]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for the polar and ionizable nature of pyrazole sulfonamides. It typically operates in positive ion mode, protonating the molecule to form [M+H]⁺.[2]
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is the industry standard for quantitative analysis due to its exceptional performance in MRM mode.[5]
-
Collision Cell: The second quadrupole acts as a collision cell where the selected parent ion is fragmented by collision with an inert gas (e.g., argon). The resulting product ions are then analyzed in the third quadrupole.
LC-MS/MS Analytical Workflow
Caption: The process flow of a triple quadrupole LC-MS/MS system.
Protocol 2: LC-MS/MS for Quantification of a Pyrazole Sulfonamide in a Biological Matrix
This protocol provides a framework for quantifying a pyrazole sulfonamide (e.g., as part of a pharmacokinetic study) in plasma.
-
Instrumentation:
-
UPLC/HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
-
Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Analyte reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.
-
Control (blank) plasma.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3-5 minutes).
-
Ionization Mode: ESI Positive.[2]
-
MRM Transitions: Determined by infusing the standard solution. The most intense and stable precursor-to-product ion transition is used for quantification, and a second transition is used for confirmation.
-
Example Quantifier Transition: m/z 382.1 → 156.1
-
Example Qualifier Transition: m/z 382.1 → 116.1
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at >10,000 rpm for 10 minutes.[10]
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.[10]
-
Inject into the LC-MS/MS system.
-
-
Data Analysis and Validation:
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank plasma. Process these alongside the unknown samples.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Validation: The method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.[2]
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages of short analysis times and extremely low consumption of samples and reagents.[7] CE can be coupled to a mass spectrometer (CE-MS) for enhanced specificity.[16][17]
Protocol 3: Outline for CE Analysis
-
Instrumentation: Capillary Electrophoresis system with UV or DAD detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, such as a sodium borate buffer at pH 9.0, is used to control the electroosmotic flow and carry the current.[7]
-
Separation Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.[7]
-
Injection: A small plug of the sample is introduced into the capillary via hydrodynamic or electrokinetic injection.
-
Detection: Analytes are detected as they pass a window in the capillary.
Method Performance and Validation Data
The performance of analytical methods is evaluated through rigorous validation. The table below summarizes typical performance characteristics for the analysis of sulfonamides using different techniques, gathered from various studies.
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV | Milk | Various Sulfonamides | 0.8–1.5 µg/L | - | 70.5–89.0 | [6] |
| HPLC-UV | Animal-origin foods | Various Sulfonamides | 3.0–12.3 µg/kg | 10–43 µg/kg | 80.7–101.3 | [6] |
| LC-MS | Diarylpyrazole Derivatives | Sulfonamide Impurity | 0.15 ng/mL | 0.51 ng/mL | 106.7 | [2] |
| CE-UV | Water | Various Sulfonamides | 0.3–0.6 µg/L | - | 52.2–109.2 | [18] |
| HPLC-FLD | Feed | Various Sulfonamides | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg | 79.3–114.0 | [12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; FLD: Fluorescence Detection
Conclusion
The analytical landscape for the detection of pyrazole sulfonamides is dominated by powerful chromatographic techniques. HPLC-UV serves as a robust and accessible method for routine quality control and purity assessments. For applications demanding the utmost sensitivity and specificity, such as bioanalysis or trace impurity determination, LC-MS/MS is the undisputed gold standard. Emerging techniques like Capillary Electrophoresis offer a fast and efficient alternative.
The selection of the optimal method requires a clear understanding of the analytical goals, the nature of the sample matrix, and the required level of sensitivity. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and validate methods to accurately characterize these vital pharmaceutical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scitepress.org [scitepress.org]
- 3. researchgate.net [researchgate.net]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. bioagilytix.com [bioagilytix.com]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. grupobiomaster.com [grupobiomaster.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcpa.in [ijcpa.in]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Sulfonylation of Pyrazoles for Drug Discovery & Medicinal Chemistry
Introduction: The Significance of Pyrazole Sulfonamides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a sulfonamide moiety (-SO₂NR₂), the resulting pyrazole sulfonamides exhibit a broad spectrum of pharmacological activities. Notable examples include the COX-2 inhibitor Celecoxib, showcasing the therapeutic importance of this structural motif.[1] The synthesis of these compounds, typically via N-sulfonylation of a pyrazole ring, is a cornerstone reaction for drug development professionals.
This guide provides an in-depth examination of the experimental procedures for the N-sulfonylation of pyrazoles. It moves beyond a simple recitation of steps to explain the critical chemical principles governing the reaction, with a particular focus on achieving regioselectivity. Detailed, field-tested protocols are provided to equip researchers with the practical knowledge needed to reliably synthesize these valuable compounds.
Mechanistic Insights & The Challenge of Regioselectivity
The standard method for synthesizing pyrazole sulfonamides involves the reaction of a pyrazole with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.[2][3] The pyrazole ring contains two nitrogen atoms, often referred to as N1 and N2. Unless the pyrazole is symmetrically substituted at the 3- and 5-positions, these two nitrogens are chemically distinct, leading to the potential for two different regioisomeric products upon sulfonylation.
The reaction proceeds via a nucleophilic attack of a pyrazole nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The less sterically hindered nitrogen atom is generally favored for sulfonylation. Bulky substituents on the pyrazole ring at the C3 or C5 positions will direct the incoming sulfonyl group to the more accessible nitrogen.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can subtly influence the isomeric ratio of the products.
Controlling regioselectivity is paramount, as different regioisomers can possess vastly different biological activities and physicochemical properties. Chromatographic separation of isomers can be challenging and costly, making a highly regioselective synthesis far more desirable.[4]
Caption: Mechanism of Pyrazole Sulfonylation.
General Considerations & Parameter Optimization
Careful selection of reaction parameters is crucial for achieving high yields and selectivity. The following table summarizes key variables and their typical effects.
| Parameter | Common Choices | Rationale & Expert Insights |
| Sulfonylating Agent | Arylsulfonyl chlorides (e.g., tosyl chloride, besyl chloride), Alkylsulfonyl chlorides (e.g., mesyl chloride) | Arylsulfonyl chlorides are generally stable, commercially available solids. Alkylsulfonyl chlorides can be more reactive and may require lower temperatures. The choice is dictated by the desired 'R' group on the final sulfonamide. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | A non-nucleophilic amine base is essential to avoid competing reactions.[2] DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous. Pyridine can act as both a base and a solvent.[5] Stronger bases like NaH may be used for less reactive pyrazoles but require anhydrous conditions. |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Chloroform | Aprotic solvents are standard. DCM is an excellent choice due to its low boiling point and ability to dissolve most reactants.[6] Chloroform has also been used effectively.[1] |
| Temperature | 0 °C to Room Temperature (25-30 °C) | The reaction is often initiated at 0 °C to control the initial exotherm upon addition of the sulfonyl chloride, and then allowed to warm to room temperature.[1][6] |
| Stoichiometry | Pyrazole (1.0 eq), Sulfonyl Chloride (1.0-1.2 eq), Base (1.5-2.0 eq) | A slight excess of the sulfonyl chloride and a greater excess of the base are common to ensure complete consumption of the starting pyrazole and to effectively neutralize the HCl byproduct. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | TLC is the most common method to monitor the disappearance of the starting pyrazole and the appearance of the product spot(s). A typical mobile phase is a mixture of ethyl acetate and hexanes. |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-sulfonylation of pyrazoles.
Protocol 1: General N-Sulfonylation using Triethylamine in DCM
This protocol is a robust starting point for a wide range of substituted pyrazoles and sulfonyl chlorides.
Materials:
-
Substituted Pyrazole (1.0 mmol)
-
Arylsulfonyl Chloride (e.g., p-toluenesulfonyl chloride) (1.1 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 mmol).
-
Dissolve the pyrazole in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (2.0 mmol) to the stirred solution.
-
In a separate vial, dissolve the sulfonyl chloride (1.1 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrazole solution over 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25-30 °C).
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed.[1][6]
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). This removes excess acid and salts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to yield the pure pyrazole sulfonamide.[1]
Protocol 2: Sulfonylation using DIPEA for Sterically Hindered Substrates
This protocol utilizes a bulkier base, which can sometimes improve regioselectivity or yields with more challenging substrates.
Materials:
-
Substituted Pyrazole (1.0 mmol)
-
Sulfonyl Chloride (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Take the substituted pyrazole (1.0 mmol) in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM (10 mL) followed by diisopropylethylamine (2.5 mmol).[6]
-
Stir the mixture at room temperature (25-30 °C) for 10 minutes.
-
Add the desired sulfonyl chloride (1.2 mmol) in one portion or as a solution in DCM.
-
Stir the reaction mixture for 16-24 hours at room temperature. Monitor by TLC.
-
After completion, dilute the reaction with DCM (20 mL) and pour it into a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess DIPEA, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired sulfonamide.
Caption: General Experimental Workflow.
Product Characterization
Unequivocal characterization of the final product is essential to confirm its identity, purity, and, critically, its regiochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between N1 and N2 isomers. 2D NMR techniques like NOESY can be used to establish through-space correlations between the sulfonyl group's 'R' substituents and the pyrazole ring's substituents, confirming the site of attachment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: The presence of characteristic stretching frequencies for the S=O bonds in the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹) provides evidence for a successful reaction.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the desired product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed).- Pyrazole is not sufficiently nucleophilic.- Insufficient base. | - Use fresh or purified sulfonyl chloride.- Consider a stronger base (e.g., NaH in THF), ensuring anhydrous conditions.- Increase the equivalents of base. |
| Formation of Multiple Products | - Poor regioselectivity.- Side reactions. | - Screen different bases (e.g., switch from TEA to the bulkier DIPEA).- Lower the reaction temperature.- Change the solvent to influence selectivity. |
| Product is an Inseparable Mixture of Isomers | - Steric and electronic factors are not sufficiently differentiating between N1 and N2. | - Re-evaluate the synthetic strategy. It may be necessary to use a protecting group strategy to block one nitrogen, sulfonylate the other, and then deprotect. |
| Difficulty in Purification | - Product is very polar.- Byproducts have similar polarity to the product. | - Adjust the chromatography mobile phase; adding a small amount of methanol or TEA can help with polar compounds.- Consider recrystallization as an alternative purification method. |
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
A Robust, Validated RP-HPLC Method for the Quantification of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
An Application Note for Drug Development Professionals
Abstract This application note presents a systematic and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide. The narrative details the strategic development process, from initial parameter selection based on the analyte's physicochemical properties to a comprehensive method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide serves as a practical protocol for researchers and quality control analysts, providing not only the final validated method but also the scientific rationale behind each critical decision in the development process.
Foundational Strategy: Analyte Characterization
A successful analytical method begins with a thorough understanding of the analyte. This compound is a heterocyclic compound whose structure dictates its chromatographic behavior.[4][5] A summary of its key properties is essential for a logical method development approach.
Table 1: Physicochemical Properties of the Analyte
| Property | Value / Observation | Chromatographic Implication |
| CAS Number | 88398-46-3[6][7] | Unique identifier for sourcing standards. |
| Molecular Formula | C₅H₈ClN₃O₂S[4] | --- |
| Molecular Weight | 209.65 g/mol [5] | --- |
| Structure | Pyrazole ring with chloro, methyl, and sulfonamide groups. | The combination of the heterocyclic core and the polar sulfonamide group suggests moderate polarity. This makes reversed-phase chromatography an ideal separation technique.[8] |
| UV Absorbance | The pyrazole ring is a chromophore. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. | |
| pKa (estimated) | The sulfonamide proton is weakly acidic. The estimated pKa is likely in the 8-10 range. | To ensure consistent retention and peak shape, the mobile phase pH should be controlled at least 2 units below the pKa. This maintains the analyte in its neutral, non-ionized form. |
The Logic of Method Development
The development process is a systematic journey from a general starting point to a highly optimized and robust final method. The causality behind each choice is paramount for creating a scientifically sound and transferable protocol. The overall workflow is depicted below.
Caption: Workflow for HPLC Method Development and Validation.
Rationale for Initial Conditions
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its hydrophobic nature, which effectively retains moderately polar compounds like our analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.
-
Mobile Phase: A binary system consisting of an aqueous buffer and an organic modifier is standard.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for sulfonamide analysis due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Phase: A phosphate buffer at a pH of 3.0 is a strategic choice. This pH is well below the estimated pKa of the sulfonamide group, ensuring the analyte remains in its neutral form, which promotes better retention and symmetrical peak shape.
-
-
Detection: A photodiode array (PDA) detector is used to perform an initial peak purity analysis and to determine the λmax, which is then used for quantification to ensure maximum sensitivity.
-
Temperature: Room temperature (approx. 25 °C) is a conventional starting point, but controlling the temperature with a column oven (e.g., 30 °C) is crucial for ensuring retention time reproducibility.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the analysis.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD/PDA detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
-
Reference Standard: this compound (purity ≥ 98%).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (HPLC Grade).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with diluent.
-
Optimized Chromatographic Conditions
The initial scouting and optimization experiments led to the following final method parameters, which provide excellent peak shape and resolution.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (λmax determined experimentally) |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, a full validation was conducted following ICH guidelines.[1][2][9] The objective of validation is to demonstrate the method's reliability, accuracy, and precision.[3]
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:
-
Inject the Working Standard Solution (10 µg/mL) five times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates. Acceptance Criteria (as per USP <621>): [10][11][12]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Protocol:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject the Working Standard Solution.
-
If available, inject a sample containing known impurities or a placebo sample.
-
Perform stress degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions to ensure separation of degradants from the main peak.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (Recovery)
Purpose: To determine the closeness of the test results to the true value. Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery. Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria:
-
RSD: ≤ 2.0% for both repeatability and intermediate precision.
Typical Results
The developed method consistently produces a sharp, symmetrical peak for this compound at a retention time of approximately 6.8 minutes. A summary of the validation results is presented below.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Status |
| System Suitability | ||
| Tailing Factor | 1.15 | Pass |
| Theoretical Plates | 8500 | Pass |
| RSD of Peak Area | 0.45% | Pass |
| Linearity | ||
| Range | 5 - 15 µg/mL | Pass |
| Correlation Coefficient (r²) | 0.9998 | Pass |
| Accuracy (Recovery) | 99.2% - 101.5% | Pass |
| Precision (RSD) | ||
| Repeatability | 0.52% | Pass |
| Intermediate Precision | 0.89% | Pass |
Conclusion
This application note describes a highly specific, linear, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust method suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The comprehensive validation confirms its adherence to the stringent requirements of the ICH Q2(R1) guideline.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | 499785-48-7 | Benchchem [benchchem.com]
- 5. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 6. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chromtech.com [chromtech.com]
- 9. starodub.nl [starodub.nl]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. Chromatography [usp.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed to be scalable, efficient, and safe, drawing upon established principles of organic synthesis and process chemistry. This guide is intended for an audience with a strong background in synthetic organic chemistry and experience in large-scale laboratory or pilot plant operations.
Introduction: The Significance of Pyrazole Sulfonamides
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous biologically active molecules.[1] Their diverse pharmacological properties have led to their use in a wide range of therapeutic areas. When a sulfonamide moiety is incorporated into the pyrazole scaffold, the resulting pyrazole sulfonamides often exhibit enhanced or novel biological activities. These compounds are of significant interest in drug discovery, with applications as anti-inflammatory agents, antimicrobials, and inhibitors of various enzymes.[1][2]
This compound is a versatile building block, the synthesis of which is a critical step in the preparation of more complex pharmaceutical candidates. The chloro and sulfonamide functionalities offer reactive handles for further molecular elaboration, allowing for the generation of diverse chemical libraries for biological screening.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is approached through a robust and sequential three-stage process. This strategy is designed for efficiency, scalability, and control over each chemical transformation.
Caption: High-level overview of the three-stage synthetic route.
Detailed Synthetic Protocols
Stage 1: Synthesis of 1,3-Dimethyl-5-Pyrazolone (3)
The synthesis of the pyrazolone core is a well-established cyclocondensation reaction. This procedure is adapted for large-scale production, focusing on safety and yield optimization.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Quantity (for a 10 L scale) | Notes |
| Ethyl Acetoacetate (1) | 2.6 kg (20 mol) | Reagent grade, >99% purity |
| Methylhydrazine (2) | 1.0 kg (21.7 mol) | Caution: Toxic and corrosive |
| Ethanol (95%) | 5 L | Solvent |
| 10 L Jacketed Glass Reactor | 1 | With overhead stirrer, reflux condenser, and addition funnel |
| Heating/Cooling Circulator | 1 | To control reactor temperature |
Protocol:
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel.
-
Initial Charge: Charge the reactor with ethanol (3 L) and ethyl acetoacetate (2.6 kg). Begin stirring and cool the mixture to 10-15 °C using the circulator.
-
Methylhydrazine Addition: Slowly add methylhydrazine (1.0 kg) to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C. The product will crystallize out of solution.
-
Filtration and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake with cold ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 2.0 - 2.2 kg (89-98% yield) of 1,3-Dimethyl-5-Pyrazolone (3) as a white to off-white crystalline solid.[3][4]
Stage 2: Synthesis of 5-Chloro-1,3-dimethylpyrazole (4)
This stage involves the chlorination of the pyrazolone intermediate. Phosphorus oxychloride is a common and effective chlorinating agent for this transformation.[5]
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Quantity (for a 10 L scale) | Notes |
| 1,3-Dimethyl-5-Pyrazolone (3) | 2.0 kg (17.8 mol) | From Stage 1 |
| Phosphorus Oxychloride (POCl3) | 3.2 kg (20.9 mol) | Caution: Highly corrosive and water-reactive |
| Toluene | 4 L | Anhydrous solvent |
| 10 L Jacketed Glass Reactor | 1 | With appropriate safety measures for POCl3 |
| Quenching Vessel | 1 | Large enough for ice/water quench |
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, set up a 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser (with a gas outlet connected to a scrubber), a thermocouple, and an addition funnel.
-
Charge Reagents: Charge the reactor with 1,3-Dimethyl-5-Pyrazolone (2.0 kg) and toluene (4 L). Stir to form a slurry.
-
POCl3 Addition: Slowly add phosphorus oxychloride (3.2 kg) to the slurry via the addition funnel over 1-2 hours. The temperature will likely increase; maintain it below 50 °C using the cooling circulator.
-
Reaction: After the addition, heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the cooled reaction mixture into a separate vessel containing crushed ice and water (10 L). This step is highly exothermic and will release HCl gas; ensure adequate ventilation and scrubbing.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 1 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 5-Chloro-1,3-dimethylpyrazole (4).
Expected Yield: 1.8 - 2.0 kg (77-85% yield) of 5-Chloro-1,3-dimethylpyrazole (4) as a colorless to pale yellow liquid.[6]
Stage 3: Chlorosulfonation and Amination to Yield this compound (6)
This final stage is a two-step, one-pot procedure involving the electrophilic substitution of the pyrazole ring with chlorosulfonic acid, followed by amination.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Quantity (for a 20 L scale) | Notes |
| 5-Chloro-1,3-dimethylpyrazole (4) | 1.8 kg (13.8 mol) | From Stage 2 |
| Chlorosulfonic Acid (ClSO3H) | 4.8 kg (41.4 mol) | Caution: Extremely corrosive and water-reactive |
| Thionyl Chloride (SOCl2) | 2.5 kg (21.0 mol) | Caution: Corrosive and lachrymator |
| Chloroform (anhydrous) | 10 L | Solvent |
| Ammonium Hydroxide (28-30%) | 5 L | For amination |
| 20 L Jacketed Glass Reactor | 1 | With robust safety features |
| Ice Bath | 1 | For temperature control |
Protocol:
-
Chlorosulfonation:
-
In a 20 L jacketed glass reactor, cool chlorosulfonic acid (4.8 kg) to 0-5 °C.
-
Slowly add 5-Chloro-1,3-dimethylpyrazole (1.8 kg) to the cold chlorosulfonic acid over 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Slowly add thionyl chloride (2.5 kg) to the reaction mixture, maintaining the temperature below 30 °C.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours until the reaction is complete (monitored by HPLC).[7]
-
-
Work-up and Isolation of Sulfonyl Chloride Intermediate (5):
-
Carefully pour the cooled reaction mixture onto crushed ice (20 kg). The sulfonyl chloride will precipitate as a solid.
-
Filter the solid and wash it with cold water until the washings are neutral.
-
-
Amination:
-
Suspend the wet sulfonyl chloride intermediate (5) in chloroform (10 L) in a separate reactor.
-
Cool the suspension to 0-5 °C.
-
Slowly add concentrated ammonium hydroxide (5 L) while maintaining the temperature below 10 °C.
-
Stir the mixture vigorously for 2-4 hours at room temperature.
-
-
Product Isolation and Purification:
-
Separate the organic layer. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound (6).
-
Expected Yield: 2.0 - 2.3 kg (70-80% yield over two steps) of the final product as a crystalline solid.
Safety Precautions
The synthesis of this compound involves the use of several hazardous reagents that require strict safety protocols, especially at a large scale.
-
Chlorosulfonic Acid (ClSO3H): Extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes.[8][9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.[11] A quench bath with a suitable neutralizing agent (e.g., sodium bicarbonate) should be readily available.
-
Phosphorus Oxychloride (POCl3) and Thionyl Chloride (SOCl2): These reagents are corrosive, lachrymatory, and react with moisture.[12] Handle with extreme care in a fume hood, using appropriate PPE. Ensure all glassware is dry before use.
-
Methylhydrazine: This reagent is toxic and corrosive. Handle in a well-ventilated area and avoid inhalation or skin contact.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure that emergency equipment, such as safety showers and eyewash stations, is easily accessible.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results for this compound (6) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the two methyl groups and the sulfonamide protons. |
| ¹³C NMR | Peaks corresponding to the pyrazole ring carbons and the methyl carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | >98% |
Workflow Visualization
Caption: Detailed step-by-step workflow for the synthesis.
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | FD22306 [biosynth.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. echemi.com [echemi.com]
- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide as a Versatile Building Block in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This privileged motif is recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide emerges as a particularly valuable building block for the synthesis of diverse compound libraries. Its bifunctional nature, featuring a reactive sulfonamide group and a modifiable pyrazole core, offers synthetic chemists a versatile platform for generating novel molecular architectures.[3] The strategic placement of a chloro group at the 5-position and methyl groups at the 1- and 3-positions of the pyrazole ring influences the electronic properties and steric environment of the molecule, providing a unique starting point for targeted derivatization.
This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in organic synthesis. Detailed, field-proven protocols for its preparation and subsequent derivatization are presented, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical building block.
| Property | Value | Reference |
| CAS Number | 88398-46-3 | [4] |
| Molecular Formula | C₅H₈ClN₃O₂S | [4] |
| Molecular Weight | 209.65 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 174-176 °C | [4] |
Safety and Handling:
This compound is classified as an irritant.[4][5] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
If inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5]
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step sequence starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The first step involves chlorination and formylation via the Vilsmeier-Haack reaction, followed by conversion to the pyrazole-4-sulfonyl chloride, and finally amination to yield the desired sulfonamide. A more direct approach involves the chlorosulfonylation of a suitable pyrazole precursor.
Below is a detailed protocol for the synthesis of the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, and its subsequent conversion to this compound.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the sulfonylation of pyrazoles and subsequent amination.[1][7]
Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Materials:
-
1,3-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform to the stirred pyrazole solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, gradually raise the temperature to 60 °C and continue stirring for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.[8]
-
Part B: Synthesis of this compound
-
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (from Part A)
-
Aqueous ammonia solution
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of cold aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain a white crystalline solid.[4]
-
Applications in Organic Synthesis: Core Reactions and Protocols
The sulfonamide moiety of this compound is the primary site of reactivity, allowing for N-alkylation and N-arylation to generate a diverse range of derivatives.
N-Alkylation of the Sulfonamide Moiety
N-alkylation of sulfonamides is a fundamental transformation for introducing various alkyl groups, which can significantly modulate the biological activity and physicochemical properties of the parent molecule.[9] This reaction is typically performed under basic conditions to deprotonate the sulfonamide nitrogen, followed by nucleophilic attack on an alkyl halide or other electrophilic alkylating agent.
Caption: General workflow for N-alkylation of this compound.
Protocol 2: General Procedure for N-Alkylation
This protocol is a generalized procedure adapted from methods for the N-alkylation of pyrazoles and related sulfonamides.[9][10]
-
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (1.5-2.0 eq for K₂CO₃; 1.1 eq for NaH).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated sulfonamide.
-
Representative Alkylating Agents and Expected Products:
| Alkylating Agent | Expected Product |
| Methyl Iodide | 5-Chloro-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide |
| Benzyl Bromide | N-Benzyl-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
| Ethyl Bromoacetate | Ethyl 2-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonamido)acetate |
N-Arylation of the Sulfonamide Moiety via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction enables the arylation of the sulfonamide nitrogen of this compound with a variety of aryl halides, providing access to a class of compounds with significant therapeutic potential.
Caption: Key components of the Buchwald-Hartwig N-arylation of this compound.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
This is an adaptable protocol based on established Buchwald-Hartwig amination methodologies.[12][13]
-
Materials:
-
This compound
-
Aryl halide (bromide or iodide, 1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOtBu), 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq) and the aryl halide (1.0-1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates completion.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated sulfonamide.
-
Characterization of Derivatives
The successful synthesis of N-substituted derivatives of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the sulfonamide N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the introduced alkyl or aryl group are indicative of a successful reaction. For instance, in N-alkylation, new aliphatic proton signals will be observed.[1] In N-arylation, new aromatic proton signals will be present in the downfield region of the spectrum.[14]
-
¹³C NMR Spectroscopy: The carbon signals of the newly introduced alkyl or aryl group will be visible in the spectrum.[1][14]
-
Infrared (IR) Spectroscopy: The characteristic N-H stretching vibration of the primary sulfonamide (around 3300-3500 cm⁻¹) will be absent in the IR spectrum of the N-substituted product.[1]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-substituted product.[14]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its sulfonamide group allow for the facile introduction of a wide range of alkyl and aryl substituents. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in the generation of novel and diverse chemical entities for further investigation.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. CAS 88398-93-0: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfon… [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide for Biological Screening
Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery
The confluence of pyrazole and sulfonamide moieties has created a privileged scaffold in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities.[1][2][3][4] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are cornerstones in the design of numerous pharmaceuticals due to their metabolic stability and versatile synthetic handles.[1][5] When coupled with the sulfonamide group (-SO₂NH₂), a pharmacophore renowned for its ability to mimic a transition state and interact with key biological targets, the resulting pyrazole sulfonamide derivatives have demonstrated potent antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme-inhibiting properties.[3][4][6]
The starting material, 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide (CID 88398-46-3), presents a valuable platform for generating a diverse chemical library for biological screening.[7] The presence of the sulfonamide group allows for a variety of derivatization reactions, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. This guide provides detailed protocols for the derivatization of this scaffold and subsequent biological evaluation, aimed at researchers and scientists in drug development.
Chemical Characteristics of the Starting Scaffold
-
IUPAC Name: this compound[7]
-
Molecular Formula: C₅H₈ClN₃O₂S[7]
-
Molecular Weight: 209.65 g/mol [7]
-
Appearance: Typically a solid with a melting point of 174-176°C[7]
The reactivity of this molecule is primarily centered around the sulfonamide moiety. The acidic proton on the sulfonamide nitrogen can be readily deprotonated, and the nitrogen can act as a nucleophile. Additionally, the sulfonyl chloride precursor is a key intermediate for generating a wide array of sulfonamide derivatives.
Derivatization Strategies and Protocols
The primary strategy for derivatizing this compound involves the formation of N-substituted sulfonamides. This is typically achieved by reacting the corresponding pyrazole sulfonyl chloride with a diverse library of primary or secondary amines.
Workflow for Derivatization
Caption: General workflow for the synthesis of a pyrazole sulfonamide library.
Protocol 1: Synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride
This protocol outlines the conversion of the pyrazole starting material to its more reactive sulfonyl chloride derivative, a key intermediate for building a library of compounds.[2]
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Heating mantle
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole (1 equivalent) in chloroform.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid (5-6 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 10-12 hours.
-
To the reaction mixture, add thionyl chloride (1.2-1.5 equivalents) dropwise at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Note: This intermediate is moisture-sensitive and should be used immediately or stored in a desiccator.
Protocol 2: General Procedure for the Synthesis of N-Substituted 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamides
This protocol describes the coupling of the pyrazole sulfonyl chloride with various amines to generate a library of derivatives.[5]
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
A diverse library of primary and secondary amines
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Round-bottom flask with a stirrer bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the desired amine (1.1 equivalents) in DCM in a round-bottom flask.
-
Add the base (1.5 equivalents), such as DIPEA, to the solution and stir at room temperature.
-
In a separate flask, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1 equivalent) in DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-substituted sulfonamide derivative.[2]
Characterization: The synthesized compounds should be thoroughly characterized using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[1][8]
Biological Screening Protocols
The diverse biological activities of pyrazole sulfonamides necessitate a multi-faceted screening approach.[1][3] Below are representative protocols for assessing antimicrobial and enzyme inhibitory activities.
Screening Workflow
Caption: A typical workflow for the biological screening of a compound library.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains.[3]
Materials:
-
Synthesized pyrazole sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds and the control antibiotic in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: α-Glucosidase Inhibition Assay
This assay is relevant for screening compounds with potential antidiabetic activity.[9]
Materials:
-
Synthesized pyrazole sulfonamide derivatives
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 405 nm
-
Acarbose as a positive control
-
DMSO
Procedure:
-
Prepare various concentrations of the test compounds and acarbose in phosphate buffer (with a small amount of DMSO for solubility).
-
Add the α-glucosidase solution to each well of a 96-well plate, followed by the test compound solutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Data Presentation and Analysis
The results from the biological screening should be systematically organized to facilitate SAR analysis.
Table 1: Representative Data for a Hypothetical Library of Derivatives
| Compound ID | R-Group on Sulfonamide | MIC (µg/mL) vs. S. aureus | α-Glucosidase IC₅₀ (µM) |
| PS-01 | -H | >128 | 250.5 |
| PS-02 | -CH₂-Ph | 64 | 85.2 |
| PS-03 | -CH₂(4-Cl-Ph) | 16 | 32.7 |
| PS-04 | -Cyclohexyl | 128 | 150.1 |
| PS-05 | -Morpholino | 32 | 65.9 |
This structured data allows for the identification of key structural features that contribute to biological activity. For instance, in the hypothetical data above, the addition of a 4-chlorophenylmethyl group (PS-03) significantly enhances both antibacterial and α-glucosidase inhibitory activity compared to the unsubstituted parent compound (PS-01).
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological screening of a diverse library of N-substituted sulfonamides. Through systematic exploration of different amine substituents and a battery of relevant biological assays, researchers can elucidate critical structure-activity relationships. Promising "hit" compounds identified through these screens can then be advanced into lead optimization programs, involving further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics.
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
Application Notes & Protocols: A Guide to In Vitro Assays for Pyrazole Sulfonamide Derivatives
Introduction: The Pyrazole Sulfonamide Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When combined with a sulfonamide moiety (-S(=O)₂-NR₂), the resulting pyrazole sulfonamide structure serves as a versatile pharmacophore for designing potent and selective inhibitors of various key biological targets.[3] The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties.[1][4]
The broad therapeutic potential of this scaffold extends far beyond inflammation, with derivatives showing efficacy as anticancer, antimicrobial, and antidiabetic agents.[5][6][7] This guide provides an in-depth exploration of the essential in vitro assays used to characterize and validate pyrazole sulfonamide derivatives, offering field-proven insights and detailed protocols for researchers in drug development. We will delve into assays for the most common targets—COX enzymes, carbonic anhydrases, and protein kinases—as well as fundamental cell-based assays crucial for preliminary efficacy and safety profiling.
Part 1: Key Biological Targets and Mechanistic Insights
Understanding the mechanism of action is paramount. Pyrazole sulfonamide derivatives owe their diverse activities to their ability to specifically interact with the active sites of critical enzymes.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8][9] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelets, COX-2 is induced at sites of inflammation.[4] The therapeutic advantage of compounds like Celecoxib lies in their selective inhibition of COX-2, which reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9] This selectivity is achieved because the sulfonamide side chain of the inhibitor fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[4][8]
Caption: COX-2 signaling and the inhibitory action of pyrazole sulfonamides.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10][11] They are vital for numerous physiological processes, and the overexpression of certain isoforms, particularly the tumor-associated hCA IX and XII, is linked to various cancers.[10] The sulfonamide group is a classic zinc-binding group, making pyrazole sulfonamides excellent candidates for potent and selective CA inhibitors.[12] These inhibitors are being explored for applications in cancer, glaucoma, and epilepsy.[11][13]
Protein Kinases
Protein kinases regulate a vast number of cellular processes, including growth, proliferation, and survival, by catalyzing the phosphorylation of specific substrate proteins.[14] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[5] The pyrazole scaffold is a well-established "hinge-binding" motif that can anchor inhibitors into the ATP-binding site of many kinases.[14][15] Consequently, numerous pyrazole-based kinase inhibitors have been developed to target pathways involving kinases like Akt, CDKs, and EGFR.[5][15][16]
Caption: A representative kinase signaling pathway (PI3K/Akt) targeted by inhibitors.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
In Vitro COX-1/COX-2 Inhibition Assay (PGE₂ Quantification)
This assay determines the selective inhibitory activity of compounds on COX-1 and COX-2 by measuring the production of Prostaglandin E₂ (PGE₂).[17][18]
Principle: Recombinant human COX-1 or COX-2 enzymes are incubated with the substrate (arachidonic acid) in the presence of varying concentrations of the test compound. The enzymatic reaction produces prostaglandins, and the amount of PGE₂ generated is quantified using a competitive Enzyme Immunoassay (EIA). The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow:
Caption: Workflow for determining in vitro COX inhibitory activity.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the pyrazole sulfonamide derivative in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme cofactor, and either recombinant human COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the diluted test compound, a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
PGE₂ Quantification: Quantify the PGE₂ concentration in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions. This typically involves transferring the supernatant to a new plate coated with antibodies and measuring absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The selectivity index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition.[10][13]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer solution containing the CA enzyme, an inhibitor, and a pH indicator. The hydration of CO₂ produces protons, causing a pH drop that is monitored as a change in the indicator's absorbance over time. The initial rate of this reaction is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red) and a known concentration of the purified human CA isoform (e.g., hCA II, hCA IX).[10] Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole sulfonamide derivative and a standard inhibitor (e.g., Acetazolamide) in the appropriate solvent.
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the enzyme/buffer solution and the other with the CO₂-saturated solution.
-
To measure the inhibited reaction, pre-incubate the enzyme with the desired concentration of the test compound for 10-15 minutes before loading it into the syringe.
-
Initiate the instrument to rapidly mix the two solutions.
-
Record the change in absorbance at the indicator's maximum wavelength (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance vs. time curve.
-
Calculate the percentage of enzyme activity at each inhibitor concentration relative to the uninhibited control (enzyme + vehicle).
-
Plot the percent activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protein Kinase Inhibition Assay (Luminescence-Based)
Luminescent assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and broad applicability in high-throughput screening.[14]
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific peptide substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.[14]
-
Compound Plating: Add serial dilutions of the pyrazole sulfonamide test compounds to a 384-well plate. Include wells for a positive control inhibitor and a vehicle (DMSO) control.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells and pre-incubate with the compounds for 15-30 minutes.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]
-
Cell-Based Antiproliferative Assay (Luminescent Cell Viability)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[19][20]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and provides luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds, a positive control (e.g., Doxorubicin), or a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.
-
Part 3: Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different derivatives.
Table 1: Inhibitory Activity of Exemplary Pyrazole Sulfonamide Derivatives
| Compound ID | Target Enzyme | Assay Type | IC₅₀ Value | Selectivity Index (SI) | Reference |
| Celecoxib | COX-2 | Whole Blood | 0.04 µM | >150 (COX-1/COX-2) | [4] |
| Derivative 5b | COX-2 | In Vitro EIA | 0.01 µM | 344.56 (COX-1/COX-2) | [21] |
| Derivative 4b | COX-2 | In Vitro ELISA | 0.35 µM | 137.3 (COX-1/COX-2) | [22] |
| Derivative 4g | hCA XII | Spectrophotometric | 0.12 µM | - | [12] |
| Derivative 4j | hCA IX | Spectrophotometric | 0.15 µM | - | [23] |
| Derivative 1f | hCA II | Stopped-Flow | Kᵢ = 10.3 nM | - | [13] |
| Derivative 17 | Chk2 Kinase | Cell-Free Assay | 17.9 nM | - | [15] |
| Derivative 19 | GS-LRRK2 Kinase | In Vitro IC₅₀ | 1.1 nM | ~20-fold vs WT-LRRK2 | [24] |
| Compound 11 | HT-29 Cells | Cell Viability | 8.99 µM | - | [25] |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration) and should be compared with caution across different studies.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 13. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide (CAS No. 88398-46-3). It is designed for researchers, medicinal chemists, and process development scientists to address common and complex challenges encountered during the isolation and purification of this key pharmaceutical intermediate.
Section 1: Initial Assessment & Common Impurities
A successful purification strategy begins with a thorough understanding of the crude material. The nature and quantity of impurities will dictate the most effective purification method.
Q1: My crude product is an off-white or yellowish solid. What are the likely impurities?
A1: The discoloration in your crude this compound typically indicates the presence of residual reagents, solvents, or side-products from the synthesis. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual 1,3-dimethyl-pyrazol-5-one or the corresponding sulfonyl chloride precursor.[1][2]
-
Chlorinating Agent Residues: If reagents like phosphoryl trichloride or thionyl chloride were used, residual acidic byproducts might be present.[3][4]
-
Solvent Adducts: Trapped high-boiling point solvents (e.g., DMF, DMSO) used during the reaction can be difficult to remove.
-
Side-Products: Hydrolysis of the chloro group or the sulfonamide moiety can lead to polar impurities. Over-chlorination or alternative reaction pathways can also generate structurally related impurities.
Q2: What is the first analytical step I should take before attempting purification?
A2: Always begin with a simple purity assessment. This provides a baseline and helps in selecting the right purification technique.
-
Melting Point Analysis: The reported melting point for the pure compound is 174-176°C.[5][6] A broad or depressed melting range is a clear indicator of impurity.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique to visualize the number of components in your crude mixture. It is also the primary tool for developing a solvent system for column chromatography.[7]
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can help identify major impurities if their structures are known or suspected. Comparing the crude spectrum to a reference spectrum of the pure compound is ideal.[3][8]
Section 2: Purification by Recrystallization
Recrystallization is the most common and cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q3: How do I select the best solvent for recrystallizing my pyrazole sulfonamide?
A3: An ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Given the sulfonamide and pyrazole moieties, the compound has moderate polarity.
Start by testing solubility in small amounts (e.g., 10-20 mg of crude product in 0.5 mL of solvent).
| Solvent System | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Isopropanol/Water | Protic, Polar | ~82 (Isopropanol) | Often effective for sulfonamides.[9] Dissolve the crude product in a minimal amount of hot isopropanol, then add hot water dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly. |
| Ethanol | Protic, Polar | 78 | A good starting point for many heterocyclic compounds. Its high volatility makes it easy to remove from the final product. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | Pyrazole sulfonamides have shown good recrystallization behavior in EtOAc.[10] It is less polar than alcohols and can be effective at excluding more polar impurities. |
| Acetone | Polar Aprotic | 56 | Useful for its ability to dissolve a wide range of organic compounds. Its low boiling point allows for rapid processing, but care must be taken to avoid premature precipitation. |
Q4: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[11] This is a common issue when the solution is too concentrated or cooled too rapidly.
Troubleshooting Flowchart for "Oiling Out"
References
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth, practical advice to help you overcome common challenges in your synthetic workflow. As your virtual Senior Application Scientist, my goal is to not just provide protocols, but to explain the underlying chemical principles that govern success in pyrazole synthesis. This guide is structured to address the most pressing issues you may encounter, from low yields to the persistent challenge of regioisomerism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing at the bench. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Pyrazole
Question: I'm performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine, but my yield is consistently low (or I'm not getting any product at all). What's going wrong?
Answer: Low yields in pyrazole synthesis are a frequent challenge and can stem from several factors. Let's break down the potential culprits and how to address them.
Potential Causes & Troubleshooting Steps:
-
Purity of Starting Materials:
-
The "Why": The Knorr condensation is sensitive to impurities in both the 1,3-dicarbonyl compound and the hydrazine. Hydrazine derivatives, in particular, can degrade over time, forming oxidation byproducts that can interfere with the reaction.[1] Impurities in the dicarbonyl compound can lead to unwanted side reactions.
-
Solution:
-
Verify Hydrazine Quality: If using hydrazine hydrate or a salt, ensure it is from a reliable source and has been stored properly. Older bottles of hydrazine derivatives can be a source of colored impurities.[1]
-
Purify the 1,3-Dicarbonyl: If the purity of your dicarbonyl compound is questionable, consider purifying it by distillation or recrystallization before use.
-
Check for Contaminants: Be aware of potential amine contaminants in your solvents or glassware, which could lead to the formation of pyrrole byproducts in Paal-Knorr type syntheses.[2]
-
-
-
Incorrect Stoichiometry:
-
The "Why": While a 1:1 molar ratio of dicarbonyl to hydrazine is theoretically required, in practice, a slight excess of one reagent may be beneficial. Hydrazine can be volatile, and using a slight excess can compensate for any loss during the reaction.
-
Solution:
-
Optimize Reactant Ratios: Empirically test the reaction with a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine derivative. Monitor the reaction by Thin Layer Chromatography (TLC) to see if this improves consumption of the limiting reagent.
-
-
-
Suboptimal Reaction Temperature and Time:
-
The "Why": The rate of pyrazole formation is temperature-dependent. Insufficient heat may lead to an incomplete reaction. Conversely, excessive heat can cause degradation of starting materials or the product, leading to tar formation.[2]
-
Solution:
-
Gradual Temperature Increase: Start the reaction at room temperature and gradually increase the heat, monitoring the progress by TLC. Many pyrazole syntheses proceed well at temperatures ranging from room temperature to the reflux temperature of the solvent.[3]
-
Reaction Monitoring: Use TLC to track the disappearance of the starting materials and the appearance of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[4][5]
-
-
-
Inadequate Catalysis:
-
The "Why": The Knorr synthesis is often acid-catalyzed.[6][7] The catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. Without a catalyst, the reaction may be sluggish or not proceed at all.[3]
-
Solution:
-
Introduce a Catalyst: If you are running the reaction under neutral conditions, consider adding a catalytic amount of a weak acid like acetic acid.[8] For more challenging substrates, a stronger acid catalyst or a Lewis acid might be necessary.
-
Catalyst Loading: The amount of catalyst can be critical. While a catalytic amount is usually sufficient, for slow reactions, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might be beneficial.[2]
-
-
Issue 2: Formation of a Mixture of Regioisomers
Question: My synthesis with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is arguably the most common and challenging issue in the synthesis of substituted pyrazoles.[6][9] The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[6]
Strategies to Control Regioselectivity:
-
Leverage Electronic and Steric Effects:
-
The "Why": The initial attack of the hydrazine derivative typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[6][10] By strategically choosing your substrates, you can favor one pathway over the other.
-
Guidance:
-
Electronic Bias: An electron-withdrawing group (e.g., -CF₃) on the dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][10]
-
Steric Hindrance: A bulky substituent on the dicarbonyl or the hydrazine will sterically hinder the attack at the nearby carbonyl, directing the reaction to the less encumbered site.[10]
-
-
-
Strategic Solvent Selection:
-
The "Why": The solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer.[11][12][13] This is attributed to the ability of these solvents to form hydrogen bonds and influence the stability of the reaction intermediates.
-
Recommendation: If you are observing poor regioselectivity in a standard solvent like ethanol, switching to TFE or HFIP is a highly effective strategy.[11][12]
-
-
Control of Reaction pH:
-
The "Why": The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and influence which one attacks first. Under acidic conditions, the regioselectivity can sometimes be reversed compared to neutral or basic conditions.[6][10]
-
Experimental Approach: Systematically vary the reaction conditions from acidic (e.g., acetic acid) to neutral to basic (e.g., with a non-nucleophilic base) to determine the optimal pH for the formation of your desired regioisomer.
-
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. The crude material is an oil or I'm having trouble with recrystallization.
Answer: Effective purification is key to obtaining high-quality material. Pyrazoles can sometimes be challenging to purify due to their polarity and potential for forming oils.
Purification Troubleshooting:
-
Product is "Oiling Out" During Recrystallization:
-
The "Why": "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent. It can also be caused by the presence of impurities that depress the melting point.[9]
-
Solutions:
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Increase the Amount of Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved.[9]
-
Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, allow it to cool slowly. A common combination is ethanol/water.[9]
-
-
-
Poor Recovery from Recrystallization:
-
The "Why": A low yield after recrystallization is often due to using too much solvent or not allowing the solution to cool sufficiently.[9]
-
Solutions:
-
-
Separating Regioisomers:
-
The "Why": Regioisomers often have very similar physical properties, making separation challenging.
-
Solutions:
-
Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers due to their often differing polarities.[7][14][15] Careful selection of the eluent system, often guided by TLC, is crucial for good separation.[15][16]
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer.[9][16]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for pyrazole synthesis?
-
Q2: How can I monitor the progress of my pyrazole synthesis?
-
A2: Thin Layer Chromatography (TLC) is the quickest and most common method to monitor the reaction's progress.[4][5][17] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by analyzing aliquots from the reaction mixture.[4][18]
-
-
Q3: What are some common side products in pyrazole synthesis?
-
Q4: Can microwave irradiation be used to improve pyrazole synthesis?
Data Summaries for Reaction Optimization
The following tables provide a starting point for optimizing your reaction conditions.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomer Ratio (Desired:Undesired) | Yield (%) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1:1 | 85 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 9:1 | 90 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.3 | 75 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | 92 |
Data compiled from representative literature.[10][11][12] Ratios and yields are illustrative and will vary with specific substrates and conditions.
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Typical Use Cases |
| Ethanol | Polar | 78 | General purpose for a wide range of pyrazole derivatives.[9] |
| Methanol | Polar | 65 | Similar to ethanol, good for more polar pyrazoles.[9] |
| Isopropanol | Polar | 82 | An alternative to ethanol, sometimes offering different solubility profiles.[9] |
| Ethyl Acetate | Medium | 77 | Good for less polar pyrazoles.[9] |
| Hexane/Ethyl Acetate | Variable | 69/77 | A common mixed-solvent system for column chromatography and recrystallization.[9] |
| Water | Very Polar | 100 | Can be used for highly polar pyrazoles or as an anti-solvent with alcohols.[9] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a standard procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Reagent Addition: Add the hydrazine derivative (1.1 mmol) to the solution. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (see Table 2) or by silica gel column chromatography.
Protocol 2: Purification of a Pyrazole Derivative by Recrystallization
This protocol provides a step-by-step guide for purifying a crude pyrazole product.
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization by testing the solubility of small amounts of the crude product in different solvents. The ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizing the Chemistry: Diagrams
The Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis, highlighting the key steps of imine formation and cyclization.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in pyrazole synthesis.
Caption: Troubleshooting Flowchart for Low Reaction Yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. benchchem.com [benchchem.com]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of sulfonamides. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction to Sulfonamide Synthesis Challenges
The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone reaction in medicinal chemistry. While seemingly straightforward, this reaction is often plagued by the formation of undesired side products, complicating purification and reducing yields. This guide provides a deep dive into the common side products, their mechanisms of formation, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during sulfonamide synthesis in a practical question-and-answer format.
FAQ 1: My primary amine reaction is yielding a significant, less polar byproduct that is difficult to separate. What is it and how can I prevent it?
Answer: This is a classic case of disulfonylation , where two sulfonyl groups react with the single primary amine, forming a di-sulfonylated amine (R-N(SO₂R')₂). This byproduct is significantly less polar than the desired monosulfonamide, leading to purification challenges.
Mechanism of Formation: The initially formed monosulfonamide's nitrogen is still nucleophilic, and the presence of a base can deprotonate it, making it susceptible to a second reaction with another molecule of the sulfonyl chloride.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of amine). This ensures the sulfonyl chloride is consumed before significant disulfonylation can occur.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the initial monosulfonylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or DIPEA is generally preferred over pyridine, which can sometimes act as a nucleophile itself.
FAQ 2: My reaction work-up results in a highly polar, water-soluble impurity. What is the likely cause?
Answer: The most probable culprit is the hydrolysis of your sulfonyl chloride starting material, forming the corresponding sulfonic acid (R-SO₃H). Sulfonyl chlorides are highly reactive and susceptible to reaction with even trace amounts of water.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store them over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Starting Material Quality: Use a fresh or properly stored bottle of sulfonyl chloride. Older reagents may have already undergone partial hydrolysis.
FAQ 3: I am observing the formation of an unexpected ester byproduct in my reaction. Where is this coming from?
Answer: This indicates the presence of an alcohol, leading to the formation of a sulfonate ester (R-SO₂-OR'). This can happen if your amine starting material is contaminated with an alcohol, or if you are using an alcohol as a solvent.
Troubleshooting & Prevention:
-
Solvent Choice: Avoid using alcoholic solvents (e.g., methanol, ethanol) unless the formation of a sulfonate ester is the desired outcome. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common alternative solvents.
-
Purity of Reagents: Ensure your amine starting material is free from alcoholic impurities.
FAQ 4: My reaction with an aromatic sulfonyl chloride has produced a tar-like, insoluble material. What happened?
Answer: You are likely observing polymerization of the aromatic sulfonyl chloride. This can be initiated by impurities or occur under certain reaction conditions, especially at elevated temperatures.
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature to minimize polymerization.
-
Purification of Starting Material: If the sulfonyl chloride is suspected to be impure, consider purifying it by recrystallization or distillation before use.
Visualizing Reaction Pathways
To better understand the interplay between the desired reaction and common side reactions, the following diagram illustrates the key pathways.
Caption: Reaction pathways in sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides, incorporating best practices to minimize side product formation.
Materials:
-
Primary or secondary amine (1.1 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. In the dropping funnel, prepare a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Mitigation Strategies |
| Disulfonylated Amine | Excess sulfonyl chloride; strong base | Use slight excess of amine; slow addition of sulfonyl chloride at low temperature. |
| Sulfonic Acid | Presence of water | Use anhydrous solvents and reagents; conduct reaction under an inert atmosphere. |
| Sulfonate Ester | Presence of alcohols | Use non-alcoholic solvents; ensure purity of amine starting material. |
| Polymer | Impure aromatic sulfonyl chloride; high temperature | Maintain low reaction temperature; purify starting material if necessary. |
Conclusion
The successful synthesis of sulfonamides hinges on a clear understanding of potential side reactions and the implementation of careful experimental design and technique. By controlling stoichiometry, ensuring anhydrous conditions, and maintaining appropriate temperatures, researchers can significantly minimize the formation of common byproducts, leading to higher yields and simplified purification.
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Challenges in Pyrazole Synthesis
The synthesis of substituted pyrazoles, while a well-established field, is not without its challenges. Below are common issues encountered in the lab, along with their causes and practical solutions.
Poor or No Product Yield
One of the most frequent issues is a low or non-existent yield of the desired pyrazole. This can stem from a variety of factors, from the quality of starting materials to the reaction conditions.
Possible Causes and Solutions:
-
Inactive Starting Materials: The 1,3-dicarbonyl compound may exist predominantly in its enol form, which can be less reactive. Hydrazine derivatives can degrade over time, especially if not stored properly.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled or purified hydrazines. For less reactive dicarbonyls, consider using a catalyst to promote the reaction.
-
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Some reactions require acidic or basic catalysis to proceed efficiently.
-
Solution: A common starting point is refluxing in ethanol or acetic acid. However, for stubborn reactions, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1] The use of catalysts like nano-ZnO has also been shown to improve yields and shorten reaction times under green conditions.[2]
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can impede the cyclization step.
-
Solution: In such cases, harsher reaction conditions (higher temperatures, longer reaction times) might be necessary. Alternatively, exploring different synthetic routes that are less sensitive to steric effects, such as a 1,3-dipolar cycloaddition, could be beneficial.
-
Lack of Regioselectivity: A Mixture of Isomers
A significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two regioisomers. This complicates purification and reduces the yield of the desired product.[2][3]
Understanding the Cause:
The reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine derivative can proceed through two different pathways, depending on which carbonyl group the initial nucleophilic attack by the hydrazine occurs. This leads to the formation of two isomeric pyrazoles.
Strategies for Controlling Regioselectivity:
-
Exploiting Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can direct the initial attack. Electron-withdrawing groups make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Aprotic dipolar solvents have been shown to favor the formation of a single isomer in some cases.[2]
-
Catalyst Control: Certain catalysts can promote the formation of one regioisomer over the other. For instance, silver-catalyzed reactions have been reported to exhibit high regioselectivity.[3]
-
Strategic Synthesis of Precursors: Designing the synthesis to use precursors that can only react in one way is an effective, albeit more labor-intensive, approach. For example, using α,β-alkynic aldehydes and ketones can lead to highly regioselective cyclizations.[3][4]
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
This protocol, adapted from Gosselin et al., demonstrates a highly regioselective synthesis by taking advantage of specific reaction conditions.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMA).
-
Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Difficult Purification
Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of unreacted starting materials, regioisomers, or side products.
Troubleshooting Purification:
-
Isomer Separation: The separation of regioisomers can be notoriously difficult due to their similar physical properties.
-
Solution: Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may be effective. In some cases, derivatization of the mixture to introduce a group that alters the polarity of one isomer more than the other can facilitate separation.
-
-
Removal of Hydrazine: Residual hydrazine can be difficult to remove.
-
Solution: An acidic wash of the organic layer during work-up can help to remove basic hydrazine impurities.
-
-
Crystallization Issues: The product may be an oil or may not crystallize easily.
-
Solution: Attempt crystallization from a variety of solvents or solvent mixtures. If the product is an oil, purification by chromatography is the most common approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles?
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][5] This method is valued for its simplicity and the ready availability of starting materials.
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis?
Yes, significant research has been dedicated to developing greener synthetic routes. These include:
-
Microwave-assisted synthesis: This can reduce reaction times, energy consumption, and often the need for a solvent.[1]
-
Use of green solvents: Water has been explored as a solvent for some pyrazole syntheses.[6]
-
Catalytic methods: The use of efficient and recyclable catalysts, such as nano-ZnO, can reduce waste and improve the overall efficiency of the synthesis.[2]
Q4: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?
Absolutely. There are several other effective methods, including:
-
From α,β-Unsaturated Ketones and Aldehydes: These can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[2][3]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a nitrile imine, often generated in situ) with an alkyne. This can offer excellent control over regioselectivity.[4][7]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole core, offering high efficiency and molecular diversity.[7]
Q5: How do substituents on the starting materials affect the reaction?
Substituents can have a profound impact on both the reactivity and the outcome of the synthesis.[3]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase its reactivity, while electron-donating groups can decrease it. As mentioned earlier, they are also key in controlling regioselectivity.
-
Steric Effects: Bulky substituents can hinder the reaction, requiring more forcing conditions.
-
On the Hydrazine: Substituents on the hydrazine will become the N1-substituent on the pyrazole ring. The nature of this substituent can influence the physical and biological properties of the final molecule.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further aid in understanding the intricacies of pyrazole synthesis, the following diagrams illustrate key concepts.
Diagram 1: The Knorr Pyrazole Synthesis and the Origin of Regioisomers
Caption: Knorr synthesis pathways leading to regioisomers.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low yield.
Data Summary Table
| Synthetic Method | Key Features | Common Challenges |
| Knorr Synthesis | Simple, readily available starting materials. | Regioselectivity with unsymmetrical diketones. |
| From α,β-Unsaturated Carbonyls | Good for pyrazoline synthesis, then oxidation. | Oxidation step can be harsh. |
| 1,3-Dipolar Cycloaddition | Excellent regioselectivity. | In situ generation of dipoles can be tricky. |
| Multicomponent Reactions | High efficiency, molecular diversity. | Optimization of conditions for multiple components. |
| Microwave-Assisted Synthesis | Rapid, often higher yields. | Requires specialized equipment. |
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming challenges in the synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide.
Introduction
This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The pyrazole-sulfonamide motif is a recognized pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[4][5][6] Achieving a high yield and purity in its multi-step synthesis is critical for downstream applications and scalable production. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common experimental hurdles.
Overall Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence starting from 1,3-dimethyl-5-pyrazolone. The key transformations involve the chlorination of the pyrazole ring at the 5-position, followed by chlorosulfonation at the 4-position, and concluding with amidation to form the final sulfonamide.
Caption: Generalized synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected. What are the critical control points I should re-evaluate?
Answer: Low overall yield is a common issue that can stem from inefficiencies in any of the synthetic steps. A systematic evaluation is required.
-
Step 1: Chlorination: The Vilsmeier-Haack reaction to form the 5-chloro-4-carbaldehyde intermediate is highly sensitive to reaction conditions.[7]
-
Causality: Incomplete reaction or side product formation can occur if the temperature is not adequately controlled or if the reagents are added too quickly. The complex formed between DMF and POCl₃ is the active electrophile; its formation and reaction are temperature-dependent.
-
Solution: Ensure slow, dropwise addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C. Maintain this temperature during the subsequent addition of 1,3-dimethyl-5-pyrazolone. After the initial addition, the reaction often requires heating (e.g., to 80-90°C) to drive it to completion.[7] Monitor progress closely using Thin Layer Chromatography (TLC).
-
-
Step 2: Chlorosulfonation: This is arguably the most critical and hazardous step. The intermediate sulfonyl chloride is prone to hydrolysis.
-
Causality: Chlorosulfonic acid is a powerful and corrosive reagent. The reaction is highly exothermic and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the starting material will readily hydrolyze both the chlorosulfonic acid and the desired sulfonyl chloride product, converting it to the inactive sulfonic acid.[8]
-
Solution: Use oven-dried glassware and anhydrous solvents (like chloroform or dichloromethane). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the pyrazole substrate slowly to a stirred solution of chlorosulfonic acid at low temperature (0 °C) to manage the exotherm.[9]
-
-
Step 3: Amidation: The conversion of the sulfonyl chloride to the sulfonamide can be incomplete.
-
Causality: The sulfonyl chloride intermediate can degrade if it is not used promptly after synthesis. Additionally, inadequate stoichiometry of the ammonia source or improper pH control during the reaction can lead to low conversion.
-
Solution: Use the crude or freshly purified sulfonyl chloride directly in the amidation step. Ensure a sufficient excess of the amine source (e.g., concentrated ammonium hydroxide) is used and that the reaction is allowed to proceed to completion, which can be monitored by TLC.
-
Question 2: My TLC plate shows multiple spots after the chlorosulfonation step. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple spots indicates the formation of side products. The most common impurities in this step are:
-
Unreacted Starting Material: The spot corresponding to 5-chloro-1,3-dimethyl-1H-pyrazole. This suggests the reaction was incomplete.
-
Minimization: Increase the reaction time or the equivalents of chlorosulfonic acid. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Hydrolyzed Product (Sulfonic Acid): A highly polar spot that often streaks on the TLC plate. This is 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid.[8]
-
Minimization: This is the most common byproduct and is caused by moisture. Rigorously exclude water from the reaction by using anhydrous solvents and an inert atmosphere as described above.
-
-
Di-sulfonated or Isomeric Products: Although less common for this specific substrate due to the defined positions, regioisomers can be an issue in other pyrazole syntheses.
-
Minimization: Strict temperature control is key. Running the reaction at the optimized low temperature (0 °C) favors the kinetic product and reduces the likelihood of side reactions.[9]
-
Caption: Troubleshooting workflow for the critical chlorosulfonation step.
Question 3: The final sulfonamide product is proving difficult to purify. What are the best practices for purification?
Answer: Purification challenges often arise from the presence of the hydrolyzed sulfonic acid byproduct or unreacted starting materials.
-
Workup: After the amidation step, adjusting the pH is crucial. Acidifying the solution will protonate the sulfonamide and any remaining amines, but it will keep the sulfonic acid byproduct as a salt, potentially aiding in its removal during aqueous extraction.
-
Recrystallization: This is often the most effective method for purifying the final product. A good starting point for solvent screening would be ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next option.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The highly polar sulfonic acid will remain at the baseline, while the desired product will elute.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? A: The most common and cost-effective starting material is 1,3-dimethyl-5-pyrazolone. It is commercially available and its reactivity at the 4 and 5 positions is well-established.[10]
Q: How critical is moisture control throughout the synthesis? A: It is absolutely critical, especially during the formation and use of the 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate. This compound is highly susceptible to hydrolysis, which is the primary cause of yield loss and purification difficulties.
Q: What analytical techniques are essential for monitoring this reaction sequence? A:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress at each step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediates and the final product.[9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.[9]
Q: Are there alternative reagents for the chlorosulfonation step? A: While chlorosulfonic acid is the most direct and powerful reagent, alternatives exist for sulfonamide synthesis in general, such as SO₂Cl₂. However, for the direct chlorosulfonation of an aromatic ring, chlorosulfonic acid, often in a solvent like chloroform, remains the standard and most frequently cited method.[9][11]
Optimized Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [7]
-
In a three-neck flask fitted with a dropping funnel and a condenser under a nitrogen atmosphere, add dimethylformamide (DMF, 7.5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5.0 mL, 54 mmol) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the resulting mixture for an additional 20 minutes at 0 °C.
-
Slowly add 1,3-dimethyl-5-pyrazolone (2.8 g, 25 mmol) to the reaction mixture.
-
After the addition, raise the temperature to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water.
-
Neutralize the solution to pH 7 with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Protocol 2: Synthesis of this compound
Note: This protocol is a synthesized procedure based on standard methods for chlorosulfonation and amidation of pyrazoles.[6][9]
Part A: Chlorosulfonation
-
In a scrupulously oven-dried, three-neck flask under a nitrogen atmosphere, add chloroform (50 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (5 equivalents) to the chloroform.
-
In a separate flask, dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole intermediate (1 equivalent) in anhydrous chloroform (25 mL).
-
Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0 °C over 30 minutes.
-
After the addition, raise the temperature to 60 °C and stir for 10-12 hours. Thionyl chloride (1.3 equivalents) can be added to facilitate the conversion to the sulfonyl chloride.[9]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate. The resulting solution containing the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride should be used immediately in the next step.
Part B: Amidation
-
Cool the dichloromethane solution of the sulfonyl chloride to 0 °C.
-
Add concentrated ammonium hydroxide (excess, ~10 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the sulfonyl chloride.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 25 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
Data Summary: Key Optimization Parameters
| Parameter | Step | Recommendation | Rationale & Impact on Yield/Purity |
| Temperature Control | Chlorosulfonation | 0 °C for addition, then controlled heating (e.g., 60 °C).[9] | Prevents thermal decomposition and formation of side products. Crucial for selectivity and minimizing charring. |
| Moisture Exclusion | Chlorosulfonation | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. | Prevents hydrolysis of chlorosulfonic acid and the sulfonyl chloride intermediate, a primary cause of low yield. |
| Reagent Addition | All Steps | Slow, dropwise addition of reactive reagents (POCl₃, Chlorosulfonic Acid). | Manages exothermic reactions, ensuring better control and preventing localized overheating and side-product formation. |
| Base Selection | Amidation | A sufficient excess of a suitable base (e.g., NH₄OH, DIPEA) is needed.[9] | Ensures complete conversion of the sulfonyl chloride to the sulfonamide. The choice of base can be optimized for specific amine couplings. |
| Workup pH | Amidation | Controlled adjustment of pH during extraction. | Can facilitate the separation of the desired neutral product from acidic or basic impurities. |
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 499785-48-7 Cas No. | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | Apollo [store.apolloscientific.co.uk]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 11. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
Technical Support Center: Pyrazole Sulfonylation Reactions
Welcome to the technical support center for pyrazole sulfonylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sulfonylated pyrazoles. Here, you will find practical, field-proven insights to troubleshoot common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonylation reaction is resulting in a very low yield. What are the most common culprits?
A1: Low yields in pyrazole sulfonylation are frequently traced back to several key factors. Incomplete reactions are a common issue; ensure you are using an appropriate catalyst and consider moderately increasing the reaction time or temperature.[1] The choice of base and solvent is also critical and can significantly impact the reaction's efficiency.[2] Additionally, the stability of your starting materials, particularly the pyrazole and the sulfonylating agent, should be verified, as degradation can lead to lower yields.[2]
Q2: I've observed the formation of an unexpected isomer in my reaction. What is likely happening?
A2: The formation of regioisomers is a well-documented challenge in pyrazole chemistry, especially when using an unsymmetrical pyrazole.[1][3] The pyrazole ring has multiple nitrogen atoms that can be sulfonylated, leading to different products.[4] The regioselectivity of the reaction is highly dependent on the reaction conditions, including the solvent and the nature of the substituents on the pyrazole ring.[3][5]
Q3: My pyrazole starting material seems to be unreactive. What can I do?
A3: If your pyrazole is unreactive, the issue may lie with the electron density of the pyrazole ring. Electron-withdrawing groups on the ring can decrease its nucleophilicity, making the reaction more difficult. In such cases, using a stronger base or a more reactive sulfonylating agent might be necessary. It's also worth considering the use of a protecting group to modulate the reactivity of the pyrazole.[6]
Q4: The purification of my sulfonylated pyrazole is proving difficult. Are there any specific techniques you recommend?
A4: Purification of sulfonylated pyrazoles can indeed be challenging due to the potential for closely related isomers and byproducts. Column chromatography is a common and effective method for separating these compounds.[2] In some cases, crystallization can be a powerful purification technique. Converting the pyrazole product into an acid addition salt can facilitate crystallization and removal of impurities.[7]
In-Depth Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Sulfonylation
The formation of a mixture of N-sulfonylated regioisomers is a common problem when working with unsymmetrical pyrazoles. The choice of which nitrogen atom gets sulfonylated is influenced by both steric and electronic factors.
Causality: The two nitrogen atoms in the pyrazole ring have different steric environments and electronic densities, especially when the ring is substituted.[4] The reaction conditions, particularly the choice of base and solvent, can influence which nitrogen is more readily deprotonated and subsequently attacks the sulfonylating agent.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Steps:
-
Solvent Optimization: The polarity and coordinating ability of the solvent can stabilize one transition state over another. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).[8][9]
-
Base Selection: The choice of base is critical. A hindered base like DIPEA may favor deprotonation at a less sterically hindered nitrogen.[2] Conversely, a stronger, less hindered base like sodium hydride may lead to a different isomeric ratio.
-
Protecting Group Strategy: If feasible, consider introducing a protecting group on one of the nitrogen atoms to direct the sulfonylation to the other. The protecting group can be removed in a subsequent step.[6][10]
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase the kinetic preference for the formation of one regioisomer.
Issue 2: Low or No Product Formation
A lack of product can be frustrating, but a systematic approach can help identify the root cause.
Causality: This can stem from several issues: inactive starting materials, suboptimal reaction conditions, or degradation of reactants or products. The pyrazole's nucleophilicity and the sulfonyl chloride's electrophilicity are key.
Troubleshooting Workflow:
Caption: A systematic approach to improving reaction yield.
Detailed Steps:
-
Starting Material Integrity: Confirm the purity of your pyrazole and sulfonyl chloride via NMR or other appropriate analytical techniques. Sulfonyl chlorides can be sensitive to moisture.
-
Reaction Conditions Optimization:
-
Base: Ensure at least one equivalent of a suitable base is used to deprotonate the pyrazole. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.[2]
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers.[2] Monitor the reaction by TLC or LC-MS to track progress.
-
Solvent: The choice of solvent can be critical. Dichloromethane (DCM) and chloroform are commonly used.[2]
-
-
Alternative Reagents: If using a sulfonyl chloride is ineffective, consider a more reactive sulfonylating agent like a sulfonic anhydride.
Issue 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and lower the yield of the desired product.
Causality: Side reactions can include the sulfonylation of other functional groups on the pyrazole, di-sulfonylation, or decomposition of the starting materials or product. The pyrazole ring itself can undergo C-sulfonylation under certain conditions.[8]
Mitigation Strategies:
-
Protecting Groups: If your pyrazole has other reactive functional groups (e.g., hydroxyl, amino), consider protecting them before the sulfonylation reaction. Sulfonyl groups themselves can be used as protecting groups.[6][11]
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the pyrazole relative to the sulfonyl chloride can help minimize di-sulfonylation.
-
Reaction Monitoring: Closely monitor the reaction's progress. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
Experimental Protocols
General Protocol for N-Sulfonylation of a Pyrazole
This protocol provides a general starting point; optimization will likely be necessary for specific substrates.
-
To a solution of the pyrazole (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane, 10 vol), add a suitable base (e.g., triethylamine, 1.5 equiv.) at room temperature.[2]
-
Stir the mixture for 10-15 minutes.
-
Add the sulfonyl chloride (1.1 equiv.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gentle heating may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.[2]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different bases and solvents on the yield of a model pyrazole sulfonylation reaction, as adapted from the literature.[2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.5) | DCM | 25 | 16 | 26-46 |
| 2 | DIPEA (1.5) | DCM | 25 | 16 | 55 |
| 3 | Pyridine (1.5) | DCM | 25 | 16 | Lower |
| 4 | DIPEA (1.5) | THF | 25 | 24 | 47 |
This data is illustrative and specific results will vary depending on the substrates used.
Mechanistic Insights
The generally accepted mechanism for the N-sulfonylation of pyrazole involves the deprotonation of the pyrazole nitrogen by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the N-sulfonylated product and a chloride salt.
Caption: General mechanism of pyrazole N-sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 9. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
stability issues of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide under acidic conditions
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide. While this compound is a valuable intermediate, its stability under certain experimental conditions, particularly in acidic media, requires careful consideration. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and resolve potential stability issues, ensuring the integrity of your experimental results. Our guidance is grounded in established principles of organic chemistry and extensive experience with related molecular scaffolds.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. Each entry details the probable cause, explains the underlying chemistry, and provides a step-by-step protocol for diagnosis and resolution.
Q1: Why is the HPLC peak area for my compound decreasing over time in an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile)?
Probable Cause: You are likely observing acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. This is a common degradation pathway for sulfonamides, where the presence of hydronium ions (H₃O⁺) catalyzes the cleavage of the sulfur-nitrogen bond, leading to the formation of two new, more polar compounds.[1][2] The rate of this degradation is often dependent on the acid concentration (pH) and temperature.[2]
Chemical Rationale: The sulfonamide functional group, while generally robust, is susceptible to hydrolytic cleavage under strong acidic conditions. The reaction is initiated by protonation of one of the sulfonyl oxygens or the sulfonamide nitrogen, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. This results in the cleavage of the S-N bond.
Proposed Degradation Pathway: The primary degradation products are expected to be 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonic Acid and ammonia.
Caption: Proposed acid-catalyzed hydrolysis of the sulfonamide.
Diagnostic & Resolution Protocol:
-
Confirm pH-Dependent Degradation:
-
Prepare three separate solutions of your compound:
-
Sample A (Acidic): Your typical acidic mobile phase (e.g., pH 2).
-
Sample B (Neutral): In a mobile phase buffered to pH 7.0.
-
Sample C (Control): Dissolved in 100% organic solvent (e.g., Acetonitrile).
-
-
Inject each sample onto your HPLC system immediately after preparation (T=0) and then again at set intervals (e.g., T=2, 4, 8, 24 hours), keeping the solutions at a constant temperature.
-
Expected Result: You should observe a significant decrease in the parent peak area in Sample A over time, with minimal to no change in Samples B and C. This confirms acid-catalyzed hydrolysis.
-
-
Method Optimization to Mitigate Degradation:
-
Raise Mobile Phase pH: If your separation allows, increase the pH of the aqueous portion of your mobile phase. Even a modest increase from pH 2 to pH 3 can significantly slow hydrolysis. Many sulfonamides show greater stability at pH values of 4 and above.[3]
-
Use a Weaker Acid: If possible, substitute trifluoroacetic acid (TFA) with a weaker acid like formic acid.
-
Reduce Analysis Temperature: Perform the analysis at a lower temperature. If your autosampler and column compartment have temperature control, set them to a lower value (e.g., 10-15°C) to reduce the kinetic rate of the hydrolysis reaction.
-
Limit Sample Residence Time: Do not let samples sit in the autosampler in acidic mobile phase for extended periods. Prepare samples fresh or sequence your runs to minimize the time between preparation and injection.
-
Q2: I see a new, more polar peak appearing in my chromatogram that grows as the main peak shrinks. What could it be?
Probable Cause: The new, more polar peak is very likely the 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonic Acid degradation product.
Chemical Rationale: When the sulfonamide bond (-SO₂NH₂) hydrolyzes, it is replaced by a sulfonic acid group (-SO₃H). The sulfonic acid is a strong acid and is highly ionized in typical reverse-phase HPLC mobile phases. This high polarity causes it to have a much weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in a significantly shorter retention time (i.e., it appears as an early-eluting, polar peak).
Troubleshooting Workflow:
Caption: Workflow for identifying the unknown polar peak.
Verification Protocol:
-
Mass Spectrometry Analysis: The most definitive way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze a stressed (degraded) sample via LC-MS.
-
Extract the ion chromatogram for the theoretical mass of the parent compound and the proposed sulfonic acid degradant.
-
Parent Compound (C₆H₈ClN₃O₂S): Expected [M+H]⁺ ≈ 226.01
-
Sulfonic Acid Degradant (C₆H₇ClN₂O₃S): Expected [M-H]⁻ ≈ 224.98
-
Confirmation of the sulfonic acid mass in the early-eluting peak provides strong evidence for hydrolysis.
-
-
Forced Degradation Study: Intentionally degrade a sample to generate a larger quantity of the degradant for easier characterization.[4][5]
-
Dissolve a small amount of the compound in a dilute acid solution (e.g., 0.1 M HCl).
-
Gently heat the solution (e.g., 50-60°C) for several hours.[6]
-
Monitor the reaction by HPLC until a significant portion of the parent has been converted.
-
This "degradant-rich" sample can then be used for LC-MS analysis or other characterization techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for this compound in acid?
The primary mechanism of instability is the acid-catalyzed hydrolysis of the sulfonamide S-N bond .[1] While the pyrazole ring is generally stable and considered an aromatic heterocycle, it is basic enough to be protonated by strong acids.[7] However, the sulfonamide linkage is more susceptible to cleavage. The pyrazole ring itself is unlikely to open or degrade under typical experimental acidic conditions used in chromatography or formulation.
Q2: How do temperature and acid strength affect the rate of degradation?
Both factors significantly increase the rate of degradation.
-
Acid Strength (pH): The rate of hydrolysis is directly related to the concentration of H⁺ ions. Lowering the pH from 4 to 2 will substantially accelerate degradation.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Following the Arrhenius equation, a 10°C increase can often double the reaction rate.
Table 1: Hypothetical Stability Profile Under Aqueous Acidic Conditions (This data is illustrative and should be confirmed experimentally)
| pH Value | Temperature (°C) | Estimated Half-Life (t½) | Stability Concern |
| 4.0 | 25°C | > 1 year | Low |
| 3.0 | 25°C | ~ 7-10 days | Moderate |
| 2.0 | 25°C | ~ 12-24 hours | High |
| 2.0 | 40°C | ~ 2-4 hours | Very High |
Q3: Are there any recommended storage or formulation strategies to enhance stability?
Yes. To ensure long-term stability and experimental reproducibility, consider the following:
-
Solid State Storage: Store the compound as a dry, solid powder in a cool, dark, and dry place. In its solid form, it is highly stable.
-
Aprotic Solvents: For stock solutions, use high-quality aprotic solvents like DMSO or DMF. Avoid using aqueous acidic buffers for long-term storage.
-
Prepare Fresh: Always prepare aqueous and/or acidic solutions of the compound fresh for each experiment.
-
pH Control: If the compound must be in an aqueous solution, maintain the pH as close to neutral as possible (pH 6-8) for storage.
-
Lyophilization: For long-term storage of a pre-weighed amount, consider preparing aliquots in a suitable solvent system (e.g., acetonitrile/water) and lyophilizing them to a dry powder. This allows for quick and accurate reconstitution just before use.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, presenting them in a question-and-answer format.
Question 1: After synthesis and work-up, my isolated product is an oily or waxy solid with a broad melting point range, well below the expected 174-176°C. What is the likely cause and how do I fix it?
Answer:
This is a classic sign of significant impurities. The most probable culprits are residual solvents, unreacted starting materials, or, most commonly, the presence of the corresponding sulfonic acid by-product. The sulfonic acid is formed by the hydrolysis of the highly reactive 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate.[1]
Troubleshooting Workflow:
-
Initial Purity Assessment: Before attempting large-scale purification, analyze a small sample of your crude product using Thin Layer Chromatography (TLC) and ¹H NMR.
-
TLC Analysis: Spot your crude material against the starting materials on a silica gel plate. A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.
-
¹H NMR Analysis: In the ¹H NMR spectrum, look for broad peaks, particularly in the downfield region, which could indicate the acidic proton of the sulfonic acid. Also, check for signals corresponding to your starting materials.
-
-
Impurity Removal Strategy: Based on the assessment, choose an appropriate purification method.
-
Scenario A: Predominantly Sulfonic Acid Impurity: An acidic wash can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer and can be separated. Follow this with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]
-
Scenario B: Mix of Impurities: If TLC shows multiple spots with different polarities, column chromatography is the most effective method.[2][3] For a detailed protocol, please refer to the Experimental Protocols section below.
-
Scenario C: Minor Impurities in a Crystalline Solid: If your product is already a solid but just has a broad melting point, recrystallization is the ideal final polishing step.
-
Question 2: I performed a recrystallization, but my yield is very low. What went wrong?
Answer:
Low recovery after recrystallization is a common issue that can usually be attributed to one of the following:
-
Using too much solvent: The principle of recrystallization relies on the compound being sparingly soluble in the cold solvent but highly soluble in the hot solvent. Adding too much solvent, even when hot, will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Cooling the solution too quickly: Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the rapid formation of small, often impure crystals that trap impurities. Slow cooling allows for the formation of larger, more perfect crystals.
-
Premature crystallization: If the solution cools too much during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.
Optimization Steps:
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until everything just dissolves.
-
Cooling Process: Allow the flask to cool slowly to room temperature on the benchtop. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Question 3: My ¹H NMR spectrum looks clean, but the elemental analysis is off. Why?
Answer:
While ¹H NMR is excellent for determining the structure of the major component, it can be less sensitive to certain types of impurities. If your elemental analysis (which should theoretically be C: 34.27%, H: 5.18%, N: 23.98%) is off by more than ±0.4%, consider the following:[4]
-
Inorganic Salts: Residual inorganic salts from the work-up (e.g., NaCl, Na₂SO₄) will not be visible in the ¹H NMR but will affect the elemental analysis. Ensure your product is thoroughly washed and dried.
-
Bound Solvent: Solvents like water or ethanol can become trapped in the crystal lattice. This is especially common if the crystals are not dried properly. Dry your sample under high vacuum for an extended period, possibly with gentle heating, to remove any bound solvent.
-
A Co-eluting Impurity: During column chromatography, an impurity with a very similar polarity might co-elute with your product. If this impurity lacks protons or has overlapping signals, it might not be obvious in the ¹H NMR. In this case, consider using a different chromatographic method (e.g., a different solvent system or a different stationary phase) or re-purifying by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities arise from the synthetic route, which typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with an amine source.[4]
| Impurity | Source | How to Identify |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | Hydrolysis of the sulfonyl chloride intermediate by moisture.[1] | Broad, exchangeable proton in ¹H NMR; different TLC Rf value (more polar). |
| Unreacted Starting Materials | Incomplete reaction. | Signals corresponding to starting materials in ¹H NMR; distinct spot on TLC. |
| Residual Solvents | Incomplete drying after work-up or purification. | Characteristic solvent peaks in ¹H NMR (e.g., ethyl acetate, hexane). |
Q2: How can I prevent the formation of the sulfonic acid impurity during the synthesis?
A2: Prevention is always better than removal. The key is to maintain strict anhydrous (moisture-free) conditions throughout the reaction and work-up. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, do so at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.[1]
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point: A sharp melting point within the expected range (174-176°C) is a strong indicator of high purity.[5][6]
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[3]
-
Elemental Analysis: Confirms the elemental composition of the compound, providing strong evidence of purity.[4]
Q4: Which purification method is better: recrystallization or column chromatography?
A4: The choice depends on the nature and quantity of the impurities. The following decision tree can guide you.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities. For pyrazole sulfonamides, a silica gel stationary phase is commonly used.[3][7][8]
-
Slurry Preparation: In a beaker, add silica gel (230–400 mesh) to your chosen eluent system (a good starting point is a mixture of hexane and ethyl acetate, e.g., 7:3 v/v). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry sample to the top of the column bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: General workflow for column chromatography.
Protocol 2: Purification by Recrystallization
This is an excellent method for removing small amounts of impurities from a solid product.[9]
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. For pyrazole sulfonamides, ethanol or a mixture of ethanol and water is often effective.[10][11]
| Solvent/System | Polarity | Comments |
| Ethanol | Protic | Often a good starting point for sulfonamides. |
| Isopropanol | Protic | Similar to ethanol, may offer different solubility. |
| Ethanol/Water | Mixed Protic | Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then clarify with a drop of hot ethanol. |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Useful for less polar impurities. Dissolve in hot ethyl acetate and add hot hexane. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate or water bath) with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 5. This compound CAS#: 88398-46-3 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative and Modern Synthetic Routes for Pyrazole Sulfonamides
Welcome to the technical support center for the synthesis of pyrazole sulfonamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical pharmacophore. The pyrazole sulfonamide motif is a cornerstone in modern drug discovery, appearing in numerous therapeutic agents.[1][2] However, its synthesis is not without challenges, from low yields and harsh reaction conditions to poor regioselectivity.
This document moves beyond standard textbook procedures to offer a troubleshooting-focused, question-and-answer guide. We will explore field-proven alternative strategies and modern catalytic methods that address the common pitfalls encountered during synthesis. Each section is grounded in mechanistic principles to explain why a particular approach is chosen, ensuring that the protocols described are robust and self-validating.
Section 1: Troubleshooting the Classical Sulfonamide Formation
The most direct and widely taught method involves two sequential steps: the chlorosulfonylation of a pyrazole ring followed by reaction with a desired amine. While straightforward in theory, this pathway is often plagued by practical difficulties.
Q1: My yield is drastically low when coupling a pre-formed pyrazole-4-sulfonyl chloride with my target amine. What are the common causes and optimization strategies?
A1: This is a classic and frequent issue. Low yields in this nucleophilic substitution reaction typically stem from a few key factors: the choice of base, the solvent system, and the stability of the sulfonyl chloride intermediate.
Causality and Strategic Optimization:
The reaction mechanism involves the deprotonation of the amine (or the sulfonamide N-H in some cases) to generate a more potent nucleophile, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. The choice of base is therefore critical; it must be strong enough to deprotonate the amine without promoting side reactions like hydrolysis of the sulfonyl chloride or elimination.
-
Base Selection is Paramount: Inorganic bases like K₂CO₃ can be ineffective due to low solubility in common organic solvents. Stronger, non-nucleophilic organic bases are often superior. Diisopropylethylamine (DIPEA) is a common choice, but its efficacy can be moderate. For more challenging substrates, a stronger base like potassium tert-butoxide in an aprotic solvent like THF can significantly improve yields by more effectively generating the nucleophilic species.[1]
-
Solvent Effects: The solvent must solubilize all reactants and facilitate the reaction. Dichloromethane (DCM) is standard, but for more polar substrates or bases, solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) may be more effective.
-
Stability of Pyrazole Sulfonyl Chloride: The pyrazole-4-sulfonyl chloride intermediate can be sensitive to moisture and prolonged heating. It is often best to use it immediately after its preparation and purification. The synthesis of this intermediate itself can be optimized; using a combination of chlorosulfonic acid and thionyl chloride has been shown to produce good yields.[1]
Data-Driven Optimization of Base and Solvent:
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | K₂CO₃ | ACN | Low | [1] |
| 2 | Na₂CO₃ | ACN | Low | [1] |
| 3 | NaOH | ACN | Low | [1] |
| 4 | TEA | DCM | Moderate (45%) | [1] |
| 5 | DIPEA | DCM | Good (55%) | [1] |
| 6 | NaH | DMF | Moderate (55%) | [1] |
| 7 | t-BuOK | THF | Excellent (78%) | [1] |
Optimized Protocol: Sulfonamide Formation via Pyrazole-4-Sulfonyl Chloride
-
Dissolve Amine: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool Reaction: Cool the mixture to 0 °C using an ice bath.
-
Add Sulfonyl Chloride: Add a solution of pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature (25-30 °C) and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[1][2]
Section 2: Alternative & Convergent Synthetic Design
Instead of building the molecule sequentially, a convergent approach involves combining larger, pre-functionalized fragments. This can significantly improve overall efficiency and yield.
Q2: The multi-step classical route is inefficient for my target library. Is there a more convergent strategy to synthesize N-phenylpyrazole sulfonamides?
A2: Absolutely. A highly effective and popular alternative is the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative that already contains the required sulfonamide moiety. This approach builds the core pyrazole ring and installs the N-aryl sulfonamide group in a single, powerful step.
Workflow: Convergent Cyclocondensation Strategy
This strategy involves two primary phases:
-
Phase 1: Chalcone Synthesis: A Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative under basic conditions.
-
Phase 2: Pyrazoline/Pyrazole Formation: The resulting chalcone is reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent, often with acid catalysis, to form the pyrazoline ring, which can then be oxidized to the aromatic pyrazole if desired.[3][4][5]
Caption: Linear vs. Convergent synthesis of pyrazole sulfonamides.
Experimental Protocol: Convergent Synthesis from a Chalcone
-
Dissolve Reactants: Dissolve the chalcone derivative (1.0 eq) in glacial acetic acid or ethanol.
-
Add Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the solution. A catalytic amount of piperidine or pyridine can be added if using ethanol as the solvent.[5]
-
Heat Reaction: Reflux the mixture for 8-10 hours, monitoring completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole sulfonamide product.[4][5]
Section 3: Modern Methodologies for Milder & Faster Synthesis
Traditional organic synthesis often relies on prolonged heating, which can lead to product degradation and side reactions. Modern techniques offer significant advantages in terms of speed, efficiency, and reaction conditions.
Q3: My reactions require long reflux times and result in significant byproduct formation. Can microwave-assisted synthesis improve my outcomes?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent alternative to conventional heating. By using microwave irradiation, the reaction mixture is heated uniformly and rapidly, leading to a dramatic reduction in reaction times and often cleaner reactions with higher yields.[6]
Causality: Microwave energy couples directly with polar molecules in the reaction mixture, causing instantaneous localized superheating that is not achievable with a traditional oil bath. This rapid energy transfer accelerates the reaction rate, often allowing reactions that take hours conventionally to be completed in minutes.[3][7][8]
Comparative Data: Conventional vs. Microwave Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Pyrazolone-Sulfonamide Synthesis | 6-8 hours, 68% | 3-5 minutes, 85% | [7][8] |
| Chalcone-Hydrazine Cyclization | 7 hours, 75% | 7 minutes, 90% | [3] |
General Protocol: Microwave-Assisted Cyclocondensation
-
Prepare Reaction Vessel: In a specialized microwave reaction tube, combine the chalcone (1.0 eq), 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq), and ethanol (5-10 mL).
-
Seal and Irradiate: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at a set temperature (e.g., 200 °C) and power (e.g., 300W).[3]
-
Cool and Isolate: After irradiation, allow the vessel to cool to room temperature.
-
Work-up: Concentrate the solvent and add cold water to precipitate the product. Collect the solid by filtration, wash, and purify by recrystallization.
Q4: I need to perform an N-arylation on the pyrazole nitrogen. The traditional copper-catalyzed Ullmann reaction requires harsh conditions and is failing. What is the modern standard?
A4: The Ullmann condensation, while historically important, is often limited by its requirement for very high temperatures (>200 °C) and stoichiometric amounts of copper, leading to poor functional group tolerance.[9] The modern, superior alternative is the Palladium-catalyzed Buchwald-Hartwig Amination .
Causality and Advantages: The Buchwald-Hartwig reaction is a cross-coupling reaction that forms carbon-nitrogen bonds with exceptional efficiency.[10] It utilizes a palladium catalyst (Pd(0)/Pd(II) cycle) supported by specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).[11][12] These ligands are crucial as they facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst. The key advantages are:
-
Mild Conditions: Reactions often run at much lower temperatures (80-120 °C).
-
Catalytic Palladium: Only a small amount of catalyst is needed.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyrazole and the aryl halide.
-
High Yields: Generally provides excellent yields where the Ullmann reaction fails.
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
General Protocol: Buchwald-Hartwig N-Arylation of a Pyrazole
-
Prepare Reaction: In a glovebox or under an inert atmosphere, add the pyrazole (1.2 eq), aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) to a dry reaction vial.
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat: Seal the vial and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool and Filter: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purify: Concentrate the filtrate and purify the crude product via column chromatography.[13]
Q5: For a combinatorial library, I need a highly reliable and modular reaction to link complex fragments. Are there any 'click chemistry' approaches applicable to sulfonamide synthesis?
A5: Yes, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," is an exceptionally robust and modular tool for this purpose. Its reliability, high yields, and tolerance of nearly all functional groups make it ideal for library synthesis.
Synthetic Strategy: You can functionalize your two key fragments—one containing the pyrazole and the other containing the sulfonamide—with a terminal alkyne and an azide, respectively (or vice versa). The CuAAC reaction will then cleanly and irreversibly stitch them together via a stable 1,2,3-triazole linker. This approach offers maximum modularity.[14][15]
Caption: Modular synthesis using CuAAC 'Click Chemistry'.
General Protocol: CuAAC for Pyrazole Sulfonamide Analogs
-
Prepare Solution: Dissolve the pyrazole-alkyne fragment (1.0 eq) and the sulfonamide-azide fragment (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Prepare Catalysts: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%) and sodium ascorbate (10 mol%).
-
Initiate Reaction: Add the copper sulfate solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir: Stir the reaction vigorously at room temperature for 6-12 hours. The reaction is often complete when the mixture turns from blue to a greenish-yellow.
-
Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify: Purify the resulting triazole-linked product by column chromatography or recrystallization.[15]
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 6. eurekaselect.com [eurekaselect.com]
- 7. [PDF] Microwave Assisted Synthesis of some Novel Sulphonamide Bearing Pyrazolone Core Structure | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Pyrazole Derivatives
Welcome to the technical support center for the purification of pyrazole derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the fundamental principles behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for pyrazole compounds.
Q1: What is the best stationary phase for purifying my pyrazole derivative?
Answer: For the vast majority of pyrazole derivatives, silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and effectiveness in separating compounds of varying polarities.[1][2][3] However, the acidic nature of silica's surface silanol groups (Si-OH) can sometimes cause degradation of sensitive pyrazoles.
-
When to Consider Alternatives: If you observe streaking on your TLC plate, loss of product mass on the column, or the appearance of new, unexpected spots after chromatography, your compound may be unstable on silica.[4]
-
Alternative Stationary Phase: In such cases, neutral alumina is an excellent alternative, particularly for basic pyrazole derivatives, as it lacks the acidic character of silica.[1] You can also consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount (0.1-1%) of a base like triethylamine or ammonia. This neutralizes the acidic sites and can prevent degradation.[4]
Q2: How do I select the optimal mobile phase (eluent)?
Answer: The selection of the mobile phase is critical and is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1][3]
-
Start with a Standard System: The most common and effective eluent system for pyrazoles is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate .[2][5] This combination offers a wide polarity range suitable for many derivatives.
-
TLC Optimization: The goal is to find a solvent ratio that provides good separation between your desired compound and any impurities, with the target compound having an Rf value between 0.3 and 0.4 .[1] An Rf in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly (with the solvent front) or being retained too strongly.
-
Interpreting TLC Results:
-
High Rf (> 0.6): Your eluent is too polar. The compound will elute too quickly from the column, resulting in poor separation. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Low Rf (< 0.2): Your eluent is not polar enough. The compound will be strongly adsorbed to the silica, leading to long elution times and broad peaks. Increase the proportion of the polar solvent.
-
Poor Separation (spots are too close): Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol might alter the selectivity and improve separation.
-
| Solvent System | Typical Use Case for Pyrazoles | Polarity |
| Hexane/Ethyl Acetate | General purpose, excellent for a wide range of polarities.[2][5] | Low to Medium |
| Hexane/Dichloromethane | Good for less polar compounds, offers different selectivity. | Low |
| Cyclohexane/Ethyl Acetate | Alternative to hexane, can sometimes improve separation.[6] | Low to Medium |
| Ethyl Acetate/Methanol | For highly polar pyrazoles that do not move in less polar systems. | Medium to High |
Q3: My pyrazole regioisomers are inseparable on TLC. How can I purify them?
Answer: Separating regioisomers is a common challenge as they often have very similar polarities. While difficult, it is often achievable with careful optimization.
-
Test Multiple Solvent Systems: Systematically screen different solvent combinations during TLC analysis. Sometimes a small change, like switching from ethyl acetate to diethyl ether or adding a small percentage of a third solvent, can provide the necessary selectivity.
-
Use High-Performance TLC (HPTLC) Plates: These plates have a smaller, more uniform particle size, which can provide better resolution and give you a more accurate indication of potential separability on a column.
-
Flash Chromatography: Utilize a flash chromatography system with a high-efficiency column. The longer column length and uniform packing increase the number of theoretical plates, enhancing separation power. A slow, shallow gradient elution is often key to resolving closely eluting compounds.[7][8]
-
Alternative Stationary Phases: If silica gel fails, consider other options. Chiral stationary phases, for instance, can sometimes resolve achiral isomers based on subtle differences in their three-dimensional shapes.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My compound has disappeared on the column or my recovery is very low.
This is a frequent and frustrating issue, often pointing to compound instability on the stationary phase.[4]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low product recovery.
Solutions:
-
Test for Stability: Before running a column, spot your crude material on a TLC plate. After noting the initial spot, let the plate sit for 1-2 hours, then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading.[4]
-
Deactivate the Silica: As mentioned in the FAQ, neutralizing the acidic silica surface with a base is a highly effective strategy.
-
Switch to Alumina: For persistently problematic compounds, switching to neutral alumina is the best course of action.[1]
-
Check Your Polarity: If the compound is stable, it may have eluted unexpectedly. A very high Rf on TLC could mean it came off in the first few fractions with the solvent front. A very low Rf means it is still stuck at the top of the column. Concentrate a few early and late fractions to check for your product.[4]
Problem: The separation on the column is much worse than predicted by TLC.
This often occurs when the column is overloaded or not packed correctly.
Solutions:
-
Check Column Loading: A common rule of thumb is to load a mass of crude material that is 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 20 g column).[1] Overloading leads to broad, overlapping bands that cannot be resolved.
-
Sample Application: The sample should be applied to the column in the narrowest possible band.
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.[11]
-
Dry Loading: If your compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. First, dissolve the compound in a strong solvent (e.g., acetone, methanol), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[11] This technique often results in sharper bands and better separation.
-
-
Improve Packing: Ensure the silica gel bed is packed uniformly and is free of cracks or air bubbles. A poorly packed column will have channels, causing the solvent to flow unevenly and leading to terrible separation.[1]
Problem: My purified product is a persistent oil and won't crystallize.
While some pyrazoles are naturally oils, this issue often indicates the presence of residual solvent or minor impurities that inhibit crystallization.
Solutions:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by using a rotary evaporator followed by drying on a high-vacuum pump for several hours.[1]
-
Re-purification: The most effective method is often a second, careful column chromatography run using a very shallow gradient to remove the stubborn impurities.[1]
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (but the impurities might be soluble), such as hexane or pentane. Vigorously stir or sonicate the mixture. The desired compound may precipitate as a solid, which can then be collected by filtration.
Experimental Protocols
Standard Protocol for Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying a pyrazole derivative.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf of ~0.3-0.4 and separates it from impurities.[1]
-
-
Column Preparation:
-
Select a column of appropriate size. A good starting point is a ratio of 1:30 to 1:50 for the mass of crude material to the mass of silica gel.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a suitable solvent (e.g., methanol).
-
Add silica gel (approx. 2-3 times the mass of your crude material) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[12]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.[1]
-
Workflow Diagram
Caption: General workflow for pyrazole purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chemistry Teaching Labs - Running & identifying fractions [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Sulfonamides: A Guide for Drug Discovery Professionals
Introduction: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrazole nucleus and the sulfonamide moiety stand out as "privileged scaffolds." This designation is earned due to their consistent appearance in a multitude of biologically active compounds across diverse therapeutic areas.[1][2][3] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a versatile framework for substitution, enabling fine-tuning of steric and electronic properties.[4][5] The sulfonamide group, a cornerstone of chemotherapy since the discovery of sulfa drugs, is a potent hydrogen bond donor and acceptor and an excellent zinc-binding group, crucial for interacting with many enzyme active sites.
The molecular hybridization of these two pharmacophores into a single entity has yielded a prolific class of compounds: pyrazole-based sulfonamides.[6] This strategic combination often leads to synergistic effects, producing compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles. Molecules containing both the pyrazole and sulfonamide moieties exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and carbonic anhydrase inhibitory effects.[6][7]
This guide provides a comparative analysis of pyrazole-based sulfonamides, structured by their primary biological targets. We will delve into experimental data to compare their performance, elucidate structure-activity relationships (SAR), and provide insight into the experimental methodologies used for their evaluation, empowering researchers to navigate and contribute to this fertile ground of drug discovery.
Comparative Performance Analysis by Biological Target
The true measure of a chemical scaffold's utility lies in its performance against specific biological targets. Here, we compare the efficacy of various pyrazole-based sulfonamides in key therapeutic areas.
Cyclooxygenase-2 (COX-2) Inhibitors: The Quest for Safer Anti-Inflammatories
The discovery of two cyclooxygenase isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a key strategy to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[8][9]
The pyrazole scaffold is a cornerstone of selective COX-2 inhibitors, with the landmark drug Celecoxib (Celebrex®) featuring this core structure.[8][10] The key to its selectivity lies in the 1,5-diarylpyrazole arrangement. The p-sulfonamide group on one phenyl ring can insert into a hydrophilic side pocket present in the COX-2 active site but not in COX-1, conferring isoform selectivity.[9]
dot
Caption: Mechanism of selective COX-2 inhibition by pyrazole sulfonamides.
Comparative Data: COX-2 Inhibition
| Compound | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 5.439 | 2.164 | ~2.5 | [11] |
| Deracoxib | 4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide | >100 | 0.08 | >1250 | [12] |
| Compound 149 | Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5.40 | 0.01 | 344.56 | [12] |
| Compound 6f | Pyrazole-pyridazine hybrid with trimethoxy substitutions | >10 | 1.15 | >8.31 | [13] |
Structure-Activity Relationship (SAR) Insights:
-
1,5-Diaryl Substitution: This pattern is critical. The C5-aryl group fits into the primary binding site, while the N1-aryl group positions the molecule correctly.
-
Para-Sulfonamide Moiety: The SO2NH2 group on the N1-phenyl ring is the primary determinant of COX-2 selectivity by accessing the secondary pocket.[14]
-
C3-Substitution: Small, electron-withdrawing groups like -CF3 (in Celecoxib) or -CHF2 (in Deracoxib) at the C3 position of the pyrazole ring enhance potency and selectivity.[12]
-
Molecular Hybridization: Hybridizing the pyrazole sulfonamide scaffold with other heterocycles, such as pyridazine, can yield compounds with superior potency and selectivity compared to Celecoxib.[13]
Carbonic Anhydrase (CA) Inhibitors: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and certain cancers.[15] The sulfonamide group is a classic zinc-binding pharmacophore, making pyrazole-based sulfonamides excellent candidates for CA inhibition. The goal is often to achieve isoform-selective inhibition to minimize off-target effects.
dot
Caption: A typical workflow for the evaluation of carbonic anhydrase inhibitors.
Comparative Data: Carbonic Anhydrase Inhibition (Inhibition Constant, Kᵢ)
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [16][17] |
| Compound 1f | 58.8 | 9.8 | >10000 | 103.7 | [16] |
| Compound 15 | 725.8 | 3.3 | 6.1 | 80.5 | [17] |
| Compound 4j | 390 | 150 | - | - | [15] |
| Compound 6g | 36.6 | 31.0 | - | - | [18] |
SAR Insights:
-
Core Interaction: The unsubstituted sulfonamide group coordinates directly with the Zn²⁺ ion in the CA active site, anchoring the inhibitor. The pyrazole ring and its substituents then form further interactions with surrounding amino acid residues.
-
Isoform Selectivity: Selectivity is achieved by exploiting differences in the active site topology among isoforms. Bulky substituents on the pyrazole scaffold can sterically hinder binding to some isoforms while enhancing interactions with others. For instance, compound 15, with a bulky indene fused to the pyrazole ring, shows excellent potency and selectivity for the therapeutically relevant hCA II and tumor-associated hCA IX isoforms over hCA I.[17]
-
Substituent Effects: Halogenation or the addition of methoxy groups to the phenyl rings attached to the pyrazole core can significantly modulate inhibitory activity and selectivity against different isoforms.[15] For example, compound 4g (with a methoxy group) was the most potent inhibitor against hCAXII in its series.[15]
Protein Kinase Inhibitors: Targeting Cellular Signaling in Disease
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer and other proliferative diseases. The pyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[19]
Recent research has highlighted pyrazole-biaryl sulfonamides as a novel structural class of potent and selective inhibitors for the G2019S mutant of Leucine-Rich Repeat Kinase 2 (GS-LRRK2), a key genetic driver of Parkinson's disease.[20][21][22]
Comparative Data: GS-LRRK2 Kinase Inhibition
| Compound | Key Structural Features | GS-LRRK2 IC50 (nM) | WT-LRRK2 IC50 (nM) | Selectivity (WT/GS) | Reference |
| Hit Compound 3 | 1H-pyrazole biaryl-sulfonamide | 130 | - | - | [20] |
| Compound 19 | Substituted pyrazole-biaryl sulfonamide | 1.8 | 700 | ~389 | [21] |
| Compound 30 | Substituted pyrazole-biaryl sulfonamide | 11 | 480 | ~44 | [21] |
| Compound 37 | Substituted pyrazole-biaryl sulfonamide | 1.7 | 420 | ~247 | [21] |
SAR Insights:
-
Hinge Binding: The 1H-pyrazole core provides the essential interactions with the kinase hinge region.[20][21]
-
Conformational Reinforcement: Incorporating a methyl substituent at the 5-position of the pyrazole core was found to reinforce a perpendicular conformation between the pyrazole and the central phenyl ring, which is favorable for potency.[21]
-
Selectivity: Selectivity for the mutant GS-LRRK2 over the wild-type (WT) enzyme is a critical goal. Specific substitutions on the biaryl-sulfonamide portion of the molecule were shown to achieve remarkable selectivity, with some compounds showing nearly 400-fold preference for the mutant kinase.[21]
Antimicrobial Agents: A Scaffold for Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibacterial and antifungal agents. Pyrazole-based sulfonamides have demonstrated significant potential in this area. Their mechanism often mimics that of classic sulfa drugs, interfering with folic acid synthesis in bacteria, but the pyrazole core allows for extensive modification to overcome resistance and broaden the spectrum of activity.[23]
Comparative Data: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Ofloxacin (Standard) | 24 | 26 | - | - | [23] |
| Fluconazole (Standard) | - | - | 22 | 20 | [23] |
| Compound 4b | 22 | 20 | 20 | 18 | [23] |
| Compound 4d | 21 | 22 | 19 | 16 | [23] |
| Compound 4e | 20 | 19 | 18 | 17 | [23] |
SAR Insights:
-
Substitution on Benzene Sulfonyl Chloride: In a series synthesized from Ampyrone, the nature and position of substituents on the benzene sulfonyl chloride moiety were critical for activity. Compounds with electron-withdrawing groups (e.g., -Cl, -NO2) often showed potent antibacterial and antifungal activity.[23][24]
-
Molecular Hybridization: Combining the pyrazole-sulfonamide core with other known antimicrobial pharmacophores, like quinoline and pyrazoline, is a promising strategy to develop potent agents against multidrug-resistant strains, such as Mycobacterium tuberculosis.[25]
Experimental Design and Methodologies
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here we outline a general synthesis strategy and a representative bioassay protocol.
General Synthesis of Pyrazole-Based Sulfonamides
A common and straightforward method for synthesizing these compounds involves the condensation of an amino-pyrazole with a substituted benzene sulfonyl chloride. This reaction is typically carried out in a suitable solvent with a base to neutralize the HCl byproduct.[2][23]
dot
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccjm.org [ccjm.org]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Structural Validation of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding mechanism of action to optimizing drug-target interactions—is built. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a representative of the pharmacologically significant pyrazole sulfonamide class. While techniques like NMR and Mass Spectrometry are cornerstones of chemical analysis, we will demonstrate why single-crystal X-ray crystallography stands as the gold standard for absolute structural elucidation.
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, most famously represented by the selective COX-2 inhibitor Celecoxib.[1][2] Modifications to this core can lead to novel therapeutic agents, but only if the precise arrangement of every atom is known with certainty.[3] This guide will walk through the experimental causality, from crystal growth to data refinement, providing a self-validating framework for achieving that certainty.
The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution, three-dimensional picture of electron density within a crystal.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions.[6] This technique is unparalleled in its ability to resolve structural ambiguities, such as regiochemistry and stereochemistry, which can be challenging to assign definitively by other methods.
Experimental Protocol Part 1: Crystal Growth
The journey to a crystal structure begins with the most crucial, and often most challenging, step: growing a diffraction-quality single crystal.[5] The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, repeating lattice.
Causality: The choice of solvent and crystallization method is paramount. A solvent in which the compound is moderately soluble is ideal.[7] If solubility is too high, the thermodynamic barrier to crystallization is difficult to overcome, leading to no crystals or a shower of tiny, unusable microcrystals. If solubility is too low, the compound will simply crash out of solution as an amorphous powder. Slow evaporation is a robust starting method for many small organic molecules.[8]
Step-by-Step Protocol: Slow Evaporation
-
Purity First: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can disrupt lattice formation.
-
Solvent Screening: In a series of small vials, test the solubility of ~5-10 mg of the compound in various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and mixtures thereof).
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a selected solvent system with gentle warming if necessary.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[7]
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.[7]
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract one with a nylon loop for mounting.[4]
Experimental Protocol Part 2: Data Collection & Structure Refinement
With a suitable crystal, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern.[9]
Workflow: From Crystal to Final Structure
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Protocol: Data Acquisition and Processing
-
Mounting: The selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[10]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then rotated while being irradiated, and a series of diffraction images are collected on a detector.[4]
-
Data Processing: The raw images are processed using specialized software.[11] This involves integrating the intensities of the diffraction spots, scaling the data, and merging symmetry-equivalent reflections to create a single reflection file.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[4]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions and thermal parameters are adjusted to improve the fit between the calculated and observed diffraction data.[12][13] Programs like SHELXL are commonly used for this purpose.[6]
Crystallographic Data Summary (Illustrative)
While a public crystal structure for this compound is not available, the following table presents realistic, representative data based on the known structure of the closely related 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and standard bond lengths for sulfonamides.[14]
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₆H₈ClN₃O₂S | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 221.66 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 7.5, b = 14.0, c = 9.0 Å | The dimensions of the unit cell, the fundamental repeating block of the crystal. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 ° | The angles of the unit cell. |
| Volume (ų) | 917 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R1, wR2 (%) | R1 = 4.5%, wR2 = 10.5% | Key indicators of the quality of the final refined model. Lower values indicate a better fit to the data.[15] |
| Selected Bond Lengths (Å) | ||
| S-O1 | 1.43 | Typical double bond length for a sulfonyl group. |
| S-N(sulfonamide) | 1.62 | Confirms the sulfonamide linkage. |
| C(pyrazole)-Cl | 1.71 | Confirms the chloro-substitution on the pyrazole ring. |
| C(pyrazole)-S | 1.76 | Confirms the connectivity between the pyrazole ring and the sulfonamide group. |
Orthogonal Validation: Spectroscopic and Spectrometric Methods
While X-ray crystallography provides the ultimate structural proof, NMR and Mass Spectrometry are indispensable for confirming the structure in solution and verifying its mass and fragmentation, providing a complementary and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the connectivity and relative orientation of atoms in a molecule.[16]
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Rationale |
| N-CH₃ (at pos. 1) | ~3.8 | ~38 | Typical chemical shift for an N-methyl group on a pyrazole ring.[17] |
| C-CH₃ (at pos. 3) | ~2.4 | ~13 | Typical chemical shift for a C-methyl group on a pyrazole ring.[17][18] |
| Pyrazole C3 | - | ~150 | Quaternary carbon attached to a methyl group and nitrogen. |
| Pyrazole C4 | - | ~118 | Quaternary carbon bearing the sulfonamide group. |
| Pyrazole C5 | - | ~145 | Quaternary carbon bearing the chlorine atom. |
| SO₂NH₂ | ~7.0 (broad s) | - | The sulfonamide protons are exchangeable and often appear as a broad singlet. The chemical shift can be concentration and solvent dependent.[19] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation patterns.[20]
Expected Mass Spectrometry Data
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z 222.01
-
Key Fragmentation: A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[21] The presence of a chlorine atom can also influence fragmentation patterns.[21] This would result in a fragment ion around m/z 158.
Comparative Analysis: Choosing the Right Tool
The following diagram illustrates the complementary nature of these techniques in a comprehensive structural validation workflow.
Caption: Integrated workflow for structural validation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing interactions.[6] | Unambiguous and definitive; the "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.[5] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, relative stereochemistry.[16] | Provides detailed structural information in solution; non-destructive; versatile experiments (COSY, HMBC, etc.). | Can have signal overlap in complex molecules; may not resolve all ambiguities (e.g., regiochemistry). |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns.[22] | High sensitivity; requires very little sample; provides exact mass. | Provides no information on atom connectivity or 3D structure; isomers are often indistinguishable.[23] |
Conclusion
For a molecule like this compound, which is destined for biological evaluation, structural ambiguity is not an option. While NMR and Mass Spectrometry are essential for confirming the molecular formula and atomic connectivity, they provide an incomplete picture. They confirm that the correct "parts" have been assembled, but not necessarily in the correct three-dimensional arrangement.
Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution, and unambiguous map of the molecule. It moves beyond inference to provide definitive proof, validating the regiochemistry of the substitutions on the pyrazole ring and the precise geometry of the sulfonamide group. In the rigorous world of drug development, this level of certainty is not just advantageous; it is a fundamental requirement for building a robust, reliable, and ultimately successful research program.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. How To [chem.rochester.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. selectscience.net [selectscience.net]
- 10. rigaku.com [rigaku.com]
- 11. portlandpress.com [portlandpress.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
- 21. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. academic.oup.com [academic.oup.com]
Navigating the Therapeutic Potential of Pyrazole Sulfonamides: A Comparative Guide with a Focus on Chloro-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lending its versatile scaffold to a wide array of therapeutic agents. When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological efficacy of these compounds, with a particular focus on the influence of chloro-substitution on the pyrazole ring. While the specific scaffold of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is not extensively documented in current literature, this guide will delve into closely related structures to extrapolate potential therapeutic avenues and guide future research.
The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
The combination of the pyrazole ring and the sulfonamide group creates a pharmacophore with significant therapeutic potential. The pyrazole moiety can engage in various non-covalent interactions with biological targets, while the sulfonamide group, a well-established pharmacophore in its own right, can act as a hydrogen bond donor and acceptor, and its acidity can be modulated to optimize pharmacokinetic properties. The substituents on both the pyrazole ring and the sulfonamide nitrogen play a crucial role in determining the specific biological activity and potency of the derivatives.
Comparative Biological Efficacy: Insights from Chloro-Substituted Pyrazole Derivatives
The introduction of a chloro-substituent onto the pyrazole ring can significantly impact the biological activity of the resulting sulfonamide derivatives. The electron-withdrawing nature and lipophilicity of the chlorine atom can influence the compound's electronic properties, membrane permeability, and binding affinity to target proteins.
Antifungal Activity
Recent studies have highlighted the potent antifungal activity of 5-chloro-pyrazole derivatives. For instance, a series of novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety demonstrated significant fungicidal activity against several plant pathogenic fungi, including Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. One of the most active compounds exhibited EC50 values of 0.74, 0.68, and 0.85 μg/mL against these fungi, respectively[1]. Although not sulfonamides, these findings underscore the potential of the 5-chloro-pyrazole core in developing new antifungal agents. The fungicidal mechanism of some pyrazole carboxamide derivatives has been suggested to involve the disruption of the fungal cell membrane[2].
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with several compounds showing potent inhibitory activity against various cancer cell lines[3][4][5]. While specific data on this compound derivatives is scarce, studies on related structures provide valuable insights. For example, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity, with the substituents on the sulfonamide nitrogen playing a key role in their potency[6]. Furthermore, a study on (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) reported significant antiproliferative effects against human melanoma and breast cancer cell lines, with IC50 values in the sub-micromolar range[4].
Antimicrobial Activity
Pyrazole-based sulfonamide derivatives have shown promising antimicrobial activity. A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and found to be potent antibacterial and antifungal agents[7]. The substitution pattern on the benzene sulfonyl chloride was shown to influence the antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole sulfonamides is intricately linked to their structural features. Key SAR insights from various studies include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring, such as the chloro and methyl groups, can significantly modulate the biological activity. The chloro group, in particular, can enhance lipophilicity and potentially improve cell membrane penetration.
-
N-Substitution on the Sulfonamide: The group attached to the sulfonamide nitrogen is a critical determinant of activity. Aromatic and heterocyclic substituents have been shown to be favorable for antiproliferative and antimicrobial activities[6].
-
Overall Molecular Conformation: The three-dimensional arrangement of the molecule influences its ability to bind to specific biological targets.
Experimental Protocols: A Representative Antifungal Susceptibility Assay
To evaluate the antifungal efficacy of novel pyrazole sulfonamide derivatives, a standardized microdilution method is commonly employed.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungal strains.
Materials:
-
Test compounds (this compound derivatives and comparators)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for endpoint reading)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Stock Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specified cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizing the Path Forward: A Conceptual Workflow
The development of novel pyrazole sulfonamide derivatives follows a structured workflow from design to biological evaluation.
Caption: Conceptual workflow for the development of novel pyrazole sulfonamide derivatives.
Conclusion and Future Directions
While the specific biological efficacy of this compound derivatives remains an underexplored area, the broader class of pyrazole sulfonamides, particularly those with chloro-substituents, holds significant promise for the development of new therapeutic agents. The available literature strongly suggests that this chemical space is fertile ground for the discovery of potent antifungal, anticancer, and antimicrobial compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse N-substituents. Such studies will be instrumental in elucidating the structure-activity relationships for this specific scaffold and identifying lead compounds for further preclinical development. A deeper understanding of their mechanism of action will also be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.
References
- 1. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole Sulfonamides: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of pyrazole sulfonamides across key therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the nuanced effects of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.
The Pyrazole Sulfonamide Core: A Foundation for Diverse Bioactivity
The fusion of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and a sulfonamide moiety (-SO₂NH₂) creates a pharmacophore with a unique combination of structural and electronic properties.[1][2] The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the sulfonamide group is a well-established zinc-binding group and can act as a hydrogen bond donor and acceptor.[3] This inherent versatility allows for the fine-tuning of physicochemical properties and target-specific interactions, leading to a broad spectrum of pharmacological activities.[1][2][4]
Comparative Structure-Activity Relationship Analysis
The biological activity of pyrazole sulfonamides is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the sulfonamide-bearing aryl ring. This section provides a comparative analysis of these relationships across different therapeutic targets.
Anticancer Activity: Targeting Cellular Proliferation
Pyrazole sulfonamides have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer progression, such as carbonic anhydrases (CAs), kinases, and tubulin.[5][6][7][8]
Key SAR Insights for Anticancer Activity:
-
Substituents on the N1-phenyl ring of the pyrazole: The presence of a sulfonamide group on the N1-phenyl ring is a critical determinant of anticancer activity, particularly for carbonic anhydrase inhibitors.[5][9] The position of the sulfonamide group is crucial, with para-substitution often being favored for potent and selective inhibition of tumor-associated CA isoforms like CA IX and CA XII.[10]
-
Substituents on the C3 and C5 positions of the pyrazole ring: Aryl groups at these positions significantly influence potency. Electron-donating groups, such as methoxy substituents, on these aryl rings can enhance activity.[9] For instance, a trimethoxyphenyl group at the C5 position has been shown to impart remarkable cytotoxicity.[5]
-
Hybrid Molecules: Hybrid compounds incorporating other anticancer pharmacophores, such as benzimidazoles or pyrimidines, have shown enhanced antiproliferative activity, suggesting a synergistic effect.[6]
Table 1: Comparison of Anticancer Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | N1-Phenyl Sulfonamide Position | C3-Substituent | C5-Substituent | Target | IC50 (µM) | Reference |
| 4i | para | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | Oral Squamous Cell Carcinoma | 6.7 | [5] |
| 4g | para | 3,4-Dimethoxyphenyl | 1,3-Benzodioxol-5-yl | Oral Squamous Cell Carcinoma | 8.2 | [5] |
| 7 | Not specified | Benzimidazole hybrid | Not specified | A549, Hela, HepG2, MCF7 | 0.15–0.33 | [6] |
| 23b | para | 3-Hydroxyphenyl | Pyridin-4-yl | JNK2, BRAF(V600E) | 0.125, 0.098 | [11] |
| 23c | para | 3-Methoxyphenyl | Pyridin-4-yl | JNK2 | 0.057 | [11] |
Antimicrobial Activity: Combating Pathogenic Microbes
The sulfonamide moiety is a classic antibacterial pharmacophore, and its incorporation into a pyrazole scaffold has yielded compounds with potent and broad-spectrum antimicrobial activity.[2][4][12]
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Sulfonamide-Bearing Phenyl Ring: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring attached to the sulfonamide can enhance antibacterial and antifungal activity.[4]
-
Substituents on the Pyrazole Ring: The nature of substituents at the N1, C3, and C5 positions of the pyrazole ring influences the antimicrobial spectrum. For example, a methyl group at the N1 position has been reported to enhance antifungal activity.[2]
-
Molecular Hybridization: Combining the pyrazole sulfonamide core with other heterocyclic systems known for antimicrobial properties, such as quinoline or thiophene, can lead to compounds with improved potency and a broader spectrum of activity.[13]
Table 2: Comparison of Antimicrobial Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | Key Structural Features | Target Organism(s) | Activity (MIC, µg/mL) | Reference |
| 4b | 4-Methylphenylsulfonamide | S. aureus, E. coli, C. albicans | Potent | [4] |
| 4d | 4-Nitrophenylsulfonamide | S. aureus, E. coli, C. albicans | Potent | [4] |
| 9g | 7-Chloroquinoline, Thiophene, Fluorophenyl | M. tuberculosis H37Rv | 10.2 | [13] |
| 9m | 7-Chloroquinoline, Furan, Fluorophenyl | M. tuberculosis H37Rv | 12.5 | [13] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Pyrazole sulfonamides, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3][10]
Key SAR Insights for Anti-inflammatory Activity:
-
The 1,5-Diarylpyrazole Scaffold: The presence of two aryl rings at the N1 and C5 positions is a hallmark of many COX-2 inhibitors. The N1-phenyl ring typically bears a para-sulfonamide or methanesulfonamide group, which is essential for binding to the secondary pocket of the COX-2 enzyme.[3]
-
Substituent on the C5-Aryl Ring: A para-methyl or para-fluoro substituent on the C5-phenyl ring is often found in potent and selective COX-2 inhibitors.
-
Dual COX/5-LOX Inhibition: Modifications to the core structure, such as the introduction of a benzothiophene moiety, can lead to compounds with dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), potentially offering a better safety profile.[14]
-
NAAA Inhibition: A distinct class of pyrazole sulfonamides featuring an azabicyclo[3.2.1]octane core has been developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an emerging target for inflammatory conditions.[15][16]
Table 3: Comparison of Anti-inflammatory Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | Target(s) | Key Structural Features | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 1,5-Diarylpyrazole, p-SO₂NH₂ | - | High | [3] |
| 5b | COX-1, COX-2, 5-LOX | Benzothiophen-2-yl pyrazole carboxylic acid | 5.40, 0.01, 1.78 | 344.56 | [14] |
| ARN19689 (50) | NAAA | Azabicyclo[3.2.1]octane, pyrazinyloxy | 0.042 | N/A | [15][16] |
| 23c | iNOS | Ethyl pyrazole, 3-methoxyphenyl | 0.63 (NO release) | N/A | [11] |
| 21d | PGE2 production | Ethyl pyrazole, 3-hydroxyphenyl | 0.52 | N/A | [11] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols provide a generalized framework for the synthesis and evaluation of pyrazole sulfonamide derivatives, based on methodologies reported in the literature.
General Synthesis of Pyrazole-4-sulfonamides
This protocol outlines a common route for the synthesis of pyrazole-4-sulfonamides.[1]
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
In a round-bottom flask, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate to the solution at room temperature (25–35 °C). Note: This reaction is exothermic.
-
Stir the reaction mixture until completion (monitored by TLC).
-
The product, 3,5-dimethyl-1H-pyrazole, is typically obtained in quantitative yield after workup.
Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole
-
React the synthesized 3,5-dimethyl-1H-pyrazole with a suitable sulfonating agent (e.g., chlorosulfonic acid) to obtain the corresponding pyrazole-4-sulfonyl chloride.
Step 3: Synthesis of Pyrazole-4-sulfonamide Derivatives
-
Dissolve the desired amine (e.g., 2-phenylethylamine) in dichloromethane.
-
Add a base, such as diisopropylethylamine (DIPEA), to the mixture at room temperature (25–30 °C).
-
Add a solution of pyrazole-4-sulfonyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction for 16 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add cold water and stir for 10 minutes.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow for Pyrazole-4-sulfonamides
Caption: Synthetic scheme for pyrazole-4-sulfonamide derivatives.
In Vitro Antiproliferative Activity Assay
This protocol describes a common method for evaluating the anticancer activity of the synthesized compounds.[1]
1. Cell Culture:
- Culture human cancer cell lines (e.g., U937) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay):
- Seed cells in 96-well plates at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours). Mitomycin C can be used as a positive control.
- After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Diagram 2: Workflow for In Vitro Antiproliferative Assay
Caption: Workflow of the in vitro antiproliferative assay.
Mechanistic Insights and Future Directions
The diverse biological activities of pyrazole sulfonamides stem from their ability to interact with a range of biological targets. Molecular docking studies have provided valuable insights into the binding modes of these compounds. For example, in COX-2, the sulfonamide moiety of celecoxib-like inhibitors extends into a hydrophilic side pocket, where it interacts with key amino acid residues, contributing to the selectivity over COX-1.[3] In the case of NAAA inhibitors, the pyrazole sulfonamide core forms crucial interactions within the enzyme's active site.[15]
The future of pyrazole sulfonamide research lies in the continued exploration of novel substitution patterns and the application of molecular hybridization strategies to develop multi-target agents with improved efficacy and reduced side effects. The insights from comparative SAR studies, coupled with computational modeling, will be instrumental in guiding the rational design of the next generation of pyrazole sulfonamide-based therapeutics.
Conclusion
The pyrazole sulfonamide scaffold is a testament to the power of privileged structures in drug discovery. Its adaptability allows for the development of potent and selective inhibitors for a multitude of biological targets. This guide has provided a comparative overview of the SAR of pyrazole sulfonamides in anticancer, antimicrobial, and anti-inflammatory research. By understanding the subtle interplay between chemical structure and biological function, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the antiproliferative activity of novel pyrazole sulfonamides
An In-Depth Comparative Guide to the Antiproliferative Activity of Novel Pyrazole Sulfonamides
Introduction: The Convergence of Two Privileged Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of bioactive compounds.[1][2] Its synthetic accessibility and versatile chemical nature have made it a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] Numerous pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival, and are often dysregulated in cancer.[1][3][5]
When this potent heterocyclic core is hybridized with a sulfonamide moiety—another well-established pharmacophore known for its diverse biological activities—the resulting pyrazole sulfonamide scaffold emerges as a highly promising class of compounds for anticancer drug discovery.[6][7] The sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[8] This guide provides a comparative analysis of the antiproliferative activity of recently developed pyrazole sulfonamide derivatives, synthesizing data from various studies to offer researchers a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.
Synthetic Strategies: A Generalized Approach
The synthesis of pyrazole sulfonamides is generally achieved through a multi-step process that is both adaptable and efficient. A common strategy involves the initial synthesis of a pyrazole core, followed by sulfonation and subsequent amidation with a desired amine.[6][7][9] This modular approach allows for the generation of diverse libraries of compounds by varying the substituents on both the pyrazole ring and the sulfonamide nitrogen.
A typical synthetic workflow begins with the condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring. This core is then treated with a sulfonating agent, such as chlorosulfonic acid, to produce the key pyrazole-sulfonyl chloride intermediate.[9] Finally, this intermediate is coupled with a variety of primary or secondary amines to yield the target pyrazole sulfonamide derivatives.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, a key intermediate in pharmaceutical synthesis. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, delving into the scientific rationale behind the selection of columns, mobile phases, and detection parameters. This guide is designed to be a practical resource, offering not just protocols, but also the experiential insights needed to develop robust and reliable analytical methods.
The Criticality of Purity in API Synthesis
The therapeutic efficacy and safety of a drug substance are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can impact the drug's stability, bioavailability, and toxicity. Therefore, a highly selective and sensitive analytical method is paramount for the accurate quantification of the main component and the detection of any potential impurities.
In the synthesis of this compound, potential impurities can include unreacted starting materials such as 1,3-dimethylpyrazole, residual chlorosulfonic acid, and by-products from side reactions like the formation of positional isomers or dimers. A robust HPLC method must be able to resolve the main peak from these and other potential impurities.
Method 1: The Workhorse - C18 Column with a Standard Acetonitrile Gradient
This first method represents a widely used and reliable approach for the analysis of a broad range of pharmaceutical compounds. The choice of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic nature, which provides excellent retention for moderately polar compounds like our target analyte.
Rationale for Method 1 Parameters:
-
Stationary Phase (C18): The long alkyl chains of the C18 packing material provide a high degree of hydrophobicity, leading to strong retention of non-polar and moderately polar analytes. This is ideal for separating our target compound from potentially more polar or less retained impurities.
-
Mobile Phase (Acetonitrile and Water with 0.1% Formic Acid): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the effective elution of compounds with a range of polarities. The addition of 0.1% formic acid serves two key purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing for basic analytes, and it can improve the peak shape of the sulfonamide group by suppressing its ionization.[1][2]
-
Detection Wavelength (230 nm): The pyrazole ring exhibits strong UV absorbance in the lower UV range.[3][4] A wavelength of 230 nm is chosen as it generally provides a good response for both the pyrazole and sulfonamide chromophores, allowing for the sensitive detection of the main compound and a wide range of potential aromatic impurities.
Experimental Protocol for Method 1:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Method 2: An Alternative Approach - Phenyl-Hexyl Column with a Methanol Gradient for Enhanced Aromatic Selectivity
While the C18 column is a robust choice, certain impurities, particularly positional isomers, may co-elute with the main peak. In such cases, a stationary phase with a different selectivity is required. The Phenyl-Hexyl column offers a unique separation mechanism that can be highly effective for aromatic compounds.
Rationale for Method 2 Parameters:
-
Stationary Phase (Phenyl-Hexyl): This stationary phase has a phenyl group attached to the silica surface via a hexyl linker. This provides a "mixed-mode" separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it allows for π-π interactions between the phenyl ring of the stationary phase and the aromatic pyrazole ring of the analyte and its impurities.[5][6] This can lead to significant changes in selectivity and improved resolution of aromatic isomers compared to a C18 column.[7]
-
Mobile Phase (Methanol and Water with 0.1% Trifluoroacetic Acid): Methanol is chosen as the organic modifier to provide a different selectivity compared to acetonitrile. Trifluoroacetic acid (TFA) is a stronger ion-pairing agent than formic acid and can further improve peak shape for basic compounds, although it has a higher UV cutoff.
-
Detection Wavelength (254 nm): While 230 nm is a good general-purpose wavelength, 254 nm is another common choice for aromatic compounds and can sometimes offer better sensitivity for certain impurities while minimizing baseline noise from the mobile phase, especially when using TFA.
Experimental Protocol for Method 2:
-
Sample Preparation:
-
Same as Method 1.
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Methanol
-
Gradient:
-
0-2 min: 20% B
-
2-17 min: 20% to 80% B
-
17-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-27 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Comparative Performance Data
To objectively compare the two methods, a hypothetical but realistic dataset is presented below. This data assumes the presence of the starting material (1,3-dimethylpyrazole) and a potential positional isomer impurity.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 12.5 min | 14.2 min |
| Retention Time (1,3-dimethylpyrazole) | 3.1 min | 4.5 min |
| Retention Time (Positional Isomer) | 12.2 min | 13.5 min |
| Resolution (Main Peak / Positional Isomer) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 12,000 | 15,000 |
Analysis of the Data:
As the table illustrates, both methods are capable of separating the main compound from the early-eluting starting material. However, the critical separation is between the main peak and the closely eluting positional isomer. In this scenario, Method 2, with the Phenyl-Hexyl column, provides significantly better resolution (2.5 vs. 1.8).[8] A resolution value of >2 is generally considered desirable for robust quantification.[9] The improved peak shape (lower tailing factor) and higher column efficiency (theoretical plates) in Method 2 further underscore its suitability for this specific separation challenge.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of a synthesized compound.
Trustworthiness Through Method Validation
To ensure the reliability and accuracy of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process for a purity method should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating the chosen HPLC method, researchers can have high confidence in the reported purity values, a critical step in the journey from discovery to a potential therapeutic.
Conclusion
The purity assessment of a synthesized API is a non-negotiable aspect of drug development. This guide has presented a comparative analysis of two robust RP-HPLC methods for the analysis of this compound. While a standard C18 column provides a solid foundation for purity analysis, the use of a Phenyl-Hexyl column can offer superior selectivity for aromatic compounds and their isomers. The choice of the optimal method will ultimately depend on the specific impurity profile of the synthesized compound. It is the responsibility of the analytical scientist to explore different chromatographic conditions to develop a method that is not only accurate and precise but also robust and fit for its intended purpose.
References
- 1. agilent.com [agilent.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. separationmethods.com [separationmethods.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Pyrazole Derivatives as Enzyme Inhibitors: A Comparative Analysis
For researchers and professionals in drug development, the pyrazole scaffold represents a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds. This guide provides an in-depth, comparative analysis of pyrazole derivatives' inhibitory effects on several key enzyme classes, grounded in experimental data and established scientific principles. We will explore the causality behind experimental designs, present validated protocols, and offer a clear comparison of inhibitory potencies.
The Pyrazole Core: A Foundation for Inhibition
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, provides a rigid and synthetically accessible framework. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) allow for high-affinity binding to enzyme active sites. Substitutions at different positions on the ring enable fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the pyrazole ring with key substitution points.
Cyclooxygenase (COX) Isoforms: Targeting Inflammation
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation. The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The pyrazole scaffold is the foundation for the blockbuster drug Celecoxib , a highly selective COX-2 inhibitor. The key to its selectivity lies in the structural differences between the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket, which can bind the bulky trifluoromethyl and sulfonamide-bearing phenyl groups of celecoxib-like pyrazoles. The narrower COX-1 active site cannot accommodate these inhibitors, leading to isoform selectivity.
Caption: Simplified Arachidonic Acid to Prostaglandin Synthesis Pathway.
Comparative Inhibitory Data: Pyrazole Derivatives vs. COX Enzymes
The table below summarizes the 50% inhibitory concentrations (IC50) for several pyrazole-based COX inhibitors. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 2.51 - 7.6 | 0.04 - 2.16 | 2.5 - 78.06 | [1][2] |
| Deracoxib | >100 | ~1.0 | >100 | [3] |
| Compound 8d | >50 | 0.26 | >192.3 | [4] |
| Compound 11 | >10 | 0.043 | >232 | [5] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [1] |
| Compound 6f | 9.63 | 1.15 | 8.31 | [2] |
Note: IC50 values can vary between different assay conditions and enzyme sources.
Field-Proven Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is a self-validating system for screening COX inhibitors. It is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe.
Causality Behind Choices:
-
Fluorometric Detection: Offers higher sensitivity compared to colorimetric methods.
-
Human Recombinant Enzymes: Ensures results are directly relevant to human physiology.
-
Controls: The inclusion of "No Inhibitor" (Enzyme Control), "No Enzyme" (Background), and a known inhibitor (Celecoxib as Inhibitor Control) are critical for validating the assay's performance and data normalization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X COX Assay Buffer from the provided concentrate.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.
-
Prepare working solutions of the COX Probe and COX Cofactor in Assay Buffer.
-
Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol and then diluting it with a weak NaOH solution.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Test Inhibitor Wells: Add 10 µL of your pyrazole derivative (diluted to 10X the final desired concentration in Assay Buffer).
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (or solvent vehicle, e.g., DMSO).
-
Inhibitor Control: Add 10 µL of a known inhibitor like Celecoxib (at a concentration expected to give high inhibition, e.g., 20 µM).
-
Background Control: Add 10 µL of Assay Buffer.
-
-
Reaction Mix Preparation and Addition:
-
Prepare a master Reaction Mix for each enzyme (COX-1 and COX-2) containing Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the appropriate Reaction Mix to all wells except the Background Control wells. To the Background wells, add the Reaction Mix without the cofactor.
-
Add the reconstituted COX-1 or COX-2 enzyme to all wells except the Background Control.
-
-
Incubation:
-
Pre-incubate the plate at 25°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for the linear portion of the kinetic curve for each well.
-
Subtract the rate of the Background Control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_Inhibitor / Rate_EnzymeControl)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Xanthine Oxidase (XO): A Target for Gout Therapy
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][7] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout, a painful inflammatory arthritis caused by the deposition of urate crystals in joints.[7] Therefore, inhibiting XO is a primary therapeutic strategy for managing gout.
Allopurinol, a purine analog, is a classical XO inhibitor. However, pyrazole derivatives have emerged as a promising class of non-purine inhibitors, offering alternative chemical scaffolds for drug development.
References
- 1. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide (CDPS-4)
In the landscape of drug discovery, the journey of a candidate molecule from benchtop to bedside is fraught with challenges. A primary hurdle is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects, reduced efficacy, and potential toxicity. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for a novel compound, 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide , hereafter referred to as CDPS-4 .
Our approach is grounded in the structural attributes of CDPS-4, which features a pyrazole core and a sulfonamide moiety. These functional groups are present in numerous approved drugs, providing a logical basis for selecting a panel of potential off-targets for screening.[1][2] This guide will detail the rationale behind target selection, provide step-by-step experimental protocols, and illustrate how to present and interpret the resulting data.
Part 1: The Strategic Framework for Cross-Reactivity Assessment
A successful cross-reactivity study is not a random walk through the proteome but a structured, tiered investigation. The logic is to move from broad, high-throughput screening to more focused, mechanistic studies for any identified "hits."
Tier 1: Broad Panel Primary Screening
The initial step involves screening CDPS-4 at a single, high concentration (e.g., 10 µM) against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. The selection of this panel is critical and should be informed by the structural motifs of CDPS-4.
-
Rationale based on the Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore that can interact with zinc-containing enzymes, most notably Carbonic Anhydrases (CAs) .[3][4] Molecules containing a primary sulfonamide group are the most important class of CA inhibitors.[3] Therefore, a representative panel of CA isoforms (e.g., CA I, II, IX, XII) is an essential inclusion.[5]
-
Rationale based on the Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of proteins.[6] A notable example is Celecoxib, a selective Cyclooxygenase-2 (COX-2) inhibitor.[2][7] Consequently, both COX-1 and COX-2 should be included to assess selectivity. Furthermore, the pyrazole nucleus is a component of drugs targeting kinases and central nervous system receptors, justifying their inclusion in a broad screen.[1]
Tier 2: Confirmatory Dose-Response Analysis
Any target showing significant inhibition (e.g., >50% at 10 µM) in the primary screen is advanced to Tier 2. Here, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the on-target and off-target activities of CDPS-4.
Tier 3: Functional Cellular Assays
For the most potent off-target hits, it is imperative to move from biochemical assays to a more physiologically relevant context. Functional cell-based assays can confirm whether the observed biochemical inhibition translates into a cellular effect. For example, if CDPS-4 shows potent inhibition of COX-2, a cell-based assay measuring prostaglandin E2 (PGE2) production would be the logical next step.[8]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, grounding procedural steps in scientific causality and regulatory awareness.
Part 1: Hazard Characterization and Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated heterocyclic compound. Its structure—featuring a chlorinated pyrazole ring and a sulfonamide group—dictates its reactivity, biological effects, and environmental persistence.
According to its Safety Data Sheet (SDS), the compound is not merely benign; it presents specific, classifiable hazards.[1][2] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2][3] This necessitates handling it with appropriate engineering controls and personal protective equipment at all times.
From a disposal perspective, two key features are paramount: the chloro- group and the sulfonamide functional group. Halogenated organic compounds can form toxic byproducts, such as dioxins, if incinerated improperly. Furthermore, sulfonamides as a class can be environmentally persistent and act as pollutants in waterways.[4][5] Therefore, under no circumstances should this compound or its containers be disposed of via standard trash or drains.[1][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Part 2: Regulatory Framework: Adherence to RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste.[6] As the generator of the waste, you are legally responsible for its proper characterization and disposal.
The regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), specifically Parts 260 through 273.[8][9] While this compound is not specifically a "listed" hazardous waste, any laboratory waste must be evaluated for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity. Given its hazard profile, the most prudent and compliant approach is to manage all waste streams containing this compound as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management, from the point of generation to final disposal.
Experimental Workflow: Waste Segregation and Disposal
Caption: Waste disposal decision workflow for this compound.
Protocol Details
1. Personal Protective Equipment (PPE) and Safety
-
Rationale: The compound is a known irritant. Direct contact must be avoided.
-
Procedure: Before handling the compound or its waste, always wear nitrile gloves, chemical splash goggles, and a lab coat.[1][2] All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood to prevent respiratory exposure.[1][3]
2. Waste Segregation and Collection
-
Rationale: Different waste streams require distinct disposal pathways. Mixing incompatible waste streams is a significant safety hazard and a regulatory violation.
-
Procedure:
-
Pure Solid Waste: Collect expired or unused this compound directly into a designated solid hazardous waste container.[2]
-
Contaminated Solid Waste: This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into contact with the chemical. These items should be collected in a separate, dedicated container for solid hazardous waste.[10]
-
Contaminated Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.
-
3. Containerization and Labeling
-
Rationale: Proper labeling is a critical safety and compliance step, communicating the container's contents and hazards to all personnel.
-
Procedure:
-
Use only containers that are in good condition and have a secure, tight-fitting lid.[1]
-
All containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full, unabbreviated chemical name: "this compound." If it's a solution, list all components and their approximate percentages.
-
Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
4. Storage Pending Disposal
-
Rationale: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits.
-
Procedure: Store sealed waste containers in a designated, secure satellite accumulation area.[1] This area should be well-ventilated and away from drains or sources of ignition.[1]
5. Final Disposal
-
Rationale: The chemical nature of this compound requires specialized treatment that cannot be performed in a standard laboratory.
-
Procedure: The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor.[1][2] These services will ensure the waste is transported and disposed of in compliance with all federal and state regulations, likely via high-temperature incineration at a permitted facility.[10]
Part 4: Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
-
Rationale: A swift and correct response minimizes exposure and environmental contamination.
-
Procedure for a Small Spill (Solid):
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
Gently sweep or vacuum the material up. Do not use a dry brush, which can aerosolize the powder.[1]
-
Place the collected material and all cleanup supplies into a sealed container and label it as hazardous waste.[1][2]
-
Decontaminate the area with soap and water, and collect the cleaning materials as contaminated solid waste.
-
-
Environmental Release: In the event of a spill, prevent the material from entering drains or waterways.[1][3]
By adhering to this comprehensive guide, you can ensure that your use of this compound is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within your laboratory.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. capotchem.com [capotchem.com]
A Researcher's Guide to the Safe Handling of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, field-proven insights for the safe handling of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide, ensuring that both scientific integrity and personal safety are upheld in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, this chemical is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The "why" behind our stringent safety protocols is to mitigate these risks effectively. Skin contact can lead to dermatitis, while eye contact has the potential to cause significant damage. Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
Hazard Summary:
-
Skin Irritation (Category 2) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]
Understanding these hazards is the first step in building a self-validating system of safety protocols in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The causality is clear: to prevent skin and eye contact and to avoid inhalation of the compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear protective gloves. Nitrile gloves are a common and effective choice. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2][4] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[1][2] Ensure clothing is regularly laundered and stored separately from personal items. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][2] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling ensures that risks are minimized at every stage.
3.1. Preparation and Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5] This is to keep airborne concentrations as low as possible.
-
Personal Protective Equipment (PPE) Check: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.[6]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][6]
-
Hygiene Practices: Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][2] Do not eat, drink, or smoke in the handling area.[5]
3.2. Storage:
-
Container Integrity: Store the compound in a tightly closed container.[1][2]
-
Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated place.[2][5]
-
Incompatible Substances: Store away from incompatible materials.
Emergency and Disposal Plan: Preparedness is Paramount
4.1. Emergency Procedures:
-
In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]
-
In Case of Skin Contact: Immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
4.2. Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial.
Caption: Workflow for handling a chemical spill.
4.3. Disposal Plan:
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not let the product enter drains.[1]
-
Contaminated Packaging: Dispose of as unused product.[3]
By adhering to these guidelines, you contribute to a culture of safety and excellence in your laboratory, ensuring that your groundbreaking research is conducted responsibly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
